A Technical Guide to Chloropeptin I from Streptomyces sp. WK-3419: Production, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Chloropeptin I, a potent anti-HIV agent produced by the actinomycete Streptomyces sp. WK-3419. The doc...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chloropeptin I, a potent anti-HIV agent produced by the actinomycete Streptomyces sp. WK-3419. The document details the producing organism, the physicochemical properties of Chloropeptin I, its biosynthesis, and its mechanism of action as an inhibitor of the gp120-CD4 interaction, a critical step in HIV-1 entry. This guide also presents detailed experimental methodologies and quantitative data to support further research and development efforts.
The Producing Organism: Streptomyces sp. WK-3419
Chloropeptin I is a secondary metabolite isolated from the culture broth of the soil actinomycete, Streptomyces sp. WK-3419.[1][2] Members of the genus Streptomyces are Gram-positive bacteria renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics. The strain WK-3419 was identified as a producer of both Chloropeptin I and the related compound, Chloropeptin II (also known as complestatin).[1][3]
Physicochemical Properties of Chloropeptin I
Chloropeptin I is a complex heterodetic cyclic peptide with a molecular formula of C₆₁H₄₅Cl₆N₇O₁₅ and a molecular weight of 1328.8 g/mol .[1][4] Its intricate structure consists of N-acylated tryptophan, 3,5-dichloro-4-hydroxyphenylglycine, 4-hydroxyphenylglycine, 3,5-dichloro-4-hydroxyphenylglycyl, tyrosine, and 4-hydroxyphenylglycine residues.[4] A key structural feature is the linkage of the central 4-hydroxyphenylglycine residue's side-chain to the tryptophan side-chain via a C3-C7 bond and to the tyrosine side-chain through an ether bond from C5.[4]
Chloropeptin I exhibits potent anti-HIV-1 activity by inhibiting the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host T-cells.[1][2][5][6] This interaction is the initial and essential step for viral entry into the host cell. By blocking this binding, Chloropeptin I effectively neutralizes the virus.
Quantitative Biological Activity Data for Chloropeptin I:
Furthermore, Chloropeptin I has demonstrated synergistic anti-HIV effects when used in combination with other antiretroviral drugs such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and nevirapine.[1]
Chloropeptin I: A Technical Guide to its Mechanism of Action as a gp120-CD4 Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals Abstract Chloropeptin I, a chlorinated peptide isolated from Streptomyces sp., demonstrates potent anti-HIV-1 activity by directly interfering with the init...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropeptin I, a chlorinated peptide isolated from Streptomyces sp., demonstrates potent anti-HIV-1 activity by directly interfering with the initial and critical step of viral entry: the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor. This technical guide provides an in-depth analysis of the mechanism of action of Chloropeptin I, presenting key quantitative data on its inhibitory effects, detailed experimental protocols for the assays used to characterize its activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction
The entry of the Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process initiated by the high-affinity interaction between the viral surface glycoprotein gp120 and the CD4 receptor on target immune cells, primarily T-helper lymphocytes. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4), which in turn leads to further conformational changes in the transmembrane glycoprotein gp41, ultimately mediating the fusion of the viral and cellular membranes.
Chloropeptin I is a novel heterocyclic peptide that has been identified as a potent inhibitor of this initial gp120-CD4 interaction.[1] Its ability to block this crucial first step of viral entry makes it a significant compound of interest in the development of novel antiretroviral therapies. This guide will detail the mechanism through which Chloropeptin I exerts its anti-HIV-1 effects.
Mechanism of Action
Chloropeptin I functions as a direct competitive inhibitor of the gp120-CD4 binding interaction. By binding to gp120, it is hypothesized to either sterically hinder the access of CD4 to its binding site on gp120 or induce a conformational state in gp120 that is unfavorable for CD4 receptor engagement. This inhibition prevents the cascade of events necessary for viral entry, effectively neutralizing the virus before it can infect a host cell.
Figure 1: Mechanism of HIV-1 Entry and Inhibition by Chloropeptin I.
Quantitative Analysis of Inhibitory Activity
The inhibitory potency of Chloropeptin I has been quantified through several key in vitro assays. The following table summarizes the 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of Chloropeptin I against HIV-1.
Assay Type
Description
Chloropeptin I IC50/EC50
Reference
gp120-CD4 Binding Assay
Measures the direct inhibition of the interaction between recombinant gp120 and CD4 proteins in a cell-free system.
The following sections provide detailed methodologies for the key experiments cited in the quantitative analysis of Chloropeptin I's activity.
gp120-CD4 Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor in a cell-free, enzyme-linked immunosorbent assay (ELISA) format.
Figure 2: Workflow for the gp120-CD4 Binding Inhibition ELISA.
Methodology:
Plate Coating: 96-well microtiter plates are coated with a solution of recombinant soluble CD4 (sCD4) in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
Blocking: The plates are washed, and non-specific binding sites are blocked using a blocking buffer (e.g., PBS containing 5% non-fat milk or BSA) for 1-2 hours at room temperature.
Inhibition Reaction: A mixture of recombinant gp120 and varying concentrations of Chloropeptin I (or control compounds) is added to the wells. The plates are then incubated for 1-2 hours at 37°C to allow for the binding of gp120 to the immobilized CD4.
Washing: The plates are washed multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound gp120 and inhibitor.
Detection: An anti-gp120 monoclonal antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well and incubated for 1 hour at 37°C.
Substrate Addition: After another washing step, a chromogenic substrate for the enzyme (e.g., TMB for HRP) is added, and the colorimetric reaction is allowed to develop.
Data Analysis: The reaction is stopped, and the absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the control wells (no inhibitor), and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
HIV-1 Cytopathic Effect Assay
This cell-based assay measures the ability of a compound to protect a susceptible cell line (MT-4) from the cytopathic effects (cell death) induced by HIV-1 infection.
Figure 3: Workflow for the HIV-1 Cytopathic Effect Assay.
Methodology:
Cell Plating: MT-4 cells are seeded into 96-well microtiter plates at a predetermined density.
Compound Addition: Serial dilutions of Chloropeptin I are added to the wells. Control wells include cells with no virus, cells with virus but no compound, and uninfected cells with the compound to assess cytotoxicity.
Viral Infection: A standardized amount of HIV-1 is added to the appropriate wells.
Incubation: The plates are incubated for a period of 5-7 days at 37°C in a humidified CO2 incubator to allow for viral replication and the induction of cytopathic effects.
Cell Viability Measurement: Cell viability is assessed using a colorimetric method, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT reagent is added to the wells, and the plates are incubated for a few hours. Viable cells will metabolize the XTT into a formazan product, resulting in a color change.
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the uninfected control cells, and the EC50 value is determined.
Syncytium Formation Assay
This assay visualizes and quantifies the inhibition of HIV-1-induced cell-cell fusion, which results in the formation of large, multinucleated cells called syncytia.
Figure 4: Workflow for the Syncytium Formation Assay.
Methodology:
Cell Co-culture: HIV-1 chronically infected MOLT-4 cells (effector cells) are co-cultured with uninfected MOLT-4 cells (target cells) in 96-well plates.
Compound Addition: Various concentrations of Chloropeptin I are added to the co-culture.
Incubation: The plates are incubated for 24-48 hours at 37°C to allow for cell-to-cell fusion and the formation of syncytia.
Quantification: The number of syncytia (defined as giant cells containing a minimum number of nuclei, e.g., >4) in each well is counted under a light microscope.
Data Analysis: The percentage of inhibition of syncytium formation is calculated for each concentration of Chloropeptin I compared to the untreated control. The IC50 value is then determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study for a wide range of Chloropeptin I analogs is not extensively published, the complex, rigid, and highly chlorinated structure of Chloropeptin I is crucial for its activity. The specific arrangement of the chlorinated phenylglycine residues and the macrocyclic peptide backbone likely creates a three-dimensional conformation that is complementary to a key region on gp120, enabling high-affinity binding and effective inhibition of the CD4 interaction. Future studies involving synthetic analogs will be essential to delineate the specific pharmacophores responsible for its potent anti-HIV-1 activity.
Conclusion
Chloropeptin I represents a promising class of HIV-1 entry inhibitors with a well-defined mechanism of action targeting the initial and essential gp120-CD4 binding event. The potent inhibitory activity demonstrated in biochemical and cell-based assays underscores its potential as a lead compound for the development of novel antiretroviral drugs. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of Chloropeptin I and other inhibitors that target this critical step in the HIV-1 life cycle. Further research into its structure-activity relationship and in vivo efficacy is warranted to fully assess its therapeutic potential.
The Anti-HIV-1 Potential of Chloropeptin I: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the biological activity of Chloropeptin I against the Human Immunodeficiency Virus Type 1 (HIV-1). It...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activity of Chloropeptin I against the Human Immunodeficiency Virus Type 1 (HIV-1). It summarizes the available quantitative data, details the experimental methodologies used to assess its antiviral properties, and visualizes its mechanism of action and the experimental workflow for its evaluation.
Core Antiviral Activity and Mechanism of Action
Chloropeptin I, a cyclic peptide antibiotic, has demonstrated notable activity against HIV-1. Its primary mechanism of action is the inhibition of the binding between the viral envelope glycoprotein gp120 and the host cell's CD4 receptor. This interaction is a critical first step in the viral entry process. By disrupting this binding, Chloropeptin I effectively blocks the virus from entering and infecting host T-lymphocytes.
Additionally, Chloropeptin I and its related compounds, the complestatins, have been identified as inhibitors of HIV-1 integrase. This viral enzyme is responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication. While the primary anti-HIV-1 activity of Chloropeptin I is attributed to entry inhibition, its effect on integrase suggests a multi-faceted antiviral profile.
Quantitative Data on Anti-HIV-1 Activity
The inhibitory potency of Chloropeptin I against HIV-1 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.
Note: Some data pertains to Isocomplestatin, a closely related structural isomer of Chloropeptin I, which provides insight into the potential activity of this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Chloropeptin I's anti-HIV-1 activity are provided below.
HIV-1 gp120-CD4 Binding Inhibition ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibition of the interaction between HIV-1 gp120 and the CD4 receptor.
Coating: Coat the wells of a 96-well plate with sCD4 at a concentration of 100-200 ng/well in PBS. Incubate overnight at 4°C.
Blocking: Wash the plate three times with Wash Buffer. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 2 hours at room temperature.
Inhibition Reaction: Wash the plate three times. In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of Chloropeptin I for 1 hour at 37°C.
Binding: Transfer the gp120-inhibitor mixtures to the sCD4-coated plate. Incubate for 2 hours at 37°C.
Primary Antibody: Wash the plate three times. Add an anti-gp120 monoclonal antibody to each well and incubate for 1 hour at 37°C.
Secondary Antibody: Wash the plate three times. Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
Detection: Wash the plate five times. Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
Reading: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
Analysis: The percentage of inhibition is calculated relative to the control wells (gp120 without inhibitor). The IC50 value is determined from the dose-response curve.
Cell-Based Anti-HIV-1 Syncytium Formation Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, which results in the formation of multinucleated giant cells (syncytia).
Materials:
HIV-1 infected T-cell line (e.g., H9/IIIB)
Uninfected CD4+ T-cell line (e.g., MT-2)
RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
Chloropeptin I (or other test compounds)
96-well flat-bottom microtiter plates
Inverted microscope
Procedure:
Cell Preparation: Plate uninfected MT-2 cells in a 96-well plate.
Compound Addition: Add serial dilutions of Chloropeptin I to the wells containing MT-2 cells.
Co-culture: Add HIV-1 infected H9/IIIB cells to each well.
Incubation: Incubate the co-culture for 24-48 hours at 37°C in a 5% CO2 incubator.
Syncytia Quantification: Observe the wells under an inverted microscope and count the number of syncytia (cells with at least four nuclei).
Analysis: The percentage of syncytium inhibition is calculated relative to the control wells (co-culture without inhibitor). The IC50 value is determined from the dose-response curve.
HIV-1 p24 Antigen Production Assay
This assay quantifies the amount of HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Materials:
CD4+ T-cell line (e.g., MT-4)
HIV-1 viral stock
RPMI 1640 medium with supplements
Chloropeptin I (or other test compounds)
96-well plates
Commercial HIV-1 p24 antigen ELISA kit
Procedure:
Infection: Infect MT-4 cells with a known amount of HIV-1 for 2 hours at 37°C.
Treatment: Wash the cells to remove the initial viral inoculum and resuspend them in fresh medium. Plate the infected cells into a 96-well plate containing serial dilutions of Chloropeptin I.
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
p24 Quantification: Determine the concentration of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
Analysis: The percentage of inhibition of p24 production is calculated relative to the control wells (infected cells without inhibitor). The EC50 (50% effective concentration) value is determined from the dose-response curve.
MTT Assay for Cytotoxicity and Anti-HIV-1 Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine both the cytotoxicity of a compound and its ability to protect cells from HIV-1 induced cell death.
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Plate reader
Procedure for Anti-HIV-1 Activity:
Cell Plating: Plate MT-4 cells in a 96-well plate.
Infection and Treatment: Add serial dilutions of Chloropeptin I to the wells, followed by the addition of HIV-1. Include uninfected and infected cell controls.
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
Reading: Read the absorbance at 570 nm.
Analysis: The percentage of protection from HIV-1 induced cytopathic effect is calculated. The EC50 value is determined from the dose-response curve.
Procedure for Cytotoxicity:
Cell Plating: Plate MT-4 cells in a 96-well plate.
Treatment: Add serial dilutions of Chloropeptin I to the wells. Include untreated cell controls.
Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
MTT Assay: Follow steps 4-6 from the anti-HIV-1 activity protocol.
Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of action of Chloropeptin I and a general workflow for its evaluation.
Caption: HIV-1 entry and inhibition by Chloropeptin I.
Caption: Experimental workflow for anti-HIV-1 drug discovery.
The Discovery and Development of Chloropeptin I: A Technical Review
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropeptin I is a novel, chlorinated cyclic peptide antibiotic that has garnered significant interest within the scientific community due to...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropeptin I is a novel, chlorinated cyclic peptide antibiotic that has garnered significant interest within the scientific community due to its potent anti-human immunodeficiency virus (HIV) activity.[1][2][3] Isolated from the mycelia of Streptomyces sp. WK-3419, this natural product represents a unique structural class of HIV-1 entry inhibitors.[1] Its mechanism of action involves the disruption of the critical interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on host T-lymphocytes, a pivotal first step in the HIV-1 lifecycle.[1][2] This technical guide provides an in-depth review of the discovery, development, and biological evaluation of Chloropeptin I, with a focus on its quantitative data, experimental protocols, and relevant biological pathways.
Discovery and Isolation
Chloropeptin I was co-discovered with Chloropeptin II (later identified as complestatin) from the fermentation broth of Streptomyces sp. WK-3419.[1] The producing organism is a soil-dwelling actinomycete. Initial screening of microbial extracts for inhibitors of gp120-CD4 binding led to the identification of this novel compound.
Experimental Protocols
Fermentation of Streptomyces sp. WK-3419
A detailed protocol for the fermentation of Streptomyces sp. WK-3419 to produce Chloropeptin I is outlined below.
Culture Medium: A suitable production medium consists of soluble starch, glucose, yeast extract, peptone, and inorganic salts. The precise composition is optimized to maximize the yield of the desired secondary metabolites.
Inoculum Preparation: A seed culture is prepared by inoculating a suitable liquid medium with a spore suspension or a vegetative mycelial fragment of Streptomyces sp. WK-3419. The seed culture is incubated on a rotary shaker to ensure vigorous, aerobic growth.
Production Fermentation: The production fermentation is initiated by transferring the seed culture to a larger volume of production medium in a fermenter. The fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days.
Monitoring: The production of Chloropeptin I is monitored throughout the fermentation process using analytical techniques such as high-performance liquid chromatography (HPLC).
Isolation and Purification of Chloropeptin I
Chloropeptin I is primarily located in the mycelia of the fermentation broth.[1] The following protocol describes its extraction and purification.
Mycelial Extraction: The mycelia are harvested from the fermentation broth by filtration or centrifugation. The wet mycelia are then extracted with an organic solvent, such as acetone or methanol, to liberate the Chloropeptins.
Solvent Partitioning: The crude extract is concentrated and subjected to solvent-solvent partitioning to remove highly polar and non-polar impurities.
Chromatographic Purification: The partially purified extract is then subjected to a series of chromatographic steps to isolate Chloropeptin I. This typically involves:
Silica Gel Chromatography: To separate compounds based on polarity.
Reverse-Phase Chromatography (e.g., on Diaion HP-20 or ODS): To separate compounds based on hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in water is commonly used for elution.
Final Purification: The fractions containing Chloropeptin I are pooled, concentrated, and may be subjected to a final purification step, such as preparative HPLC, to yield the pure compound as a pale yellow-brown powder.[1]
Structure Elucidation
The planar and stereochemical structure of Chloropeptin I was determined through a combination of spectroscopic techniques and chemical degradation.[3] Key methods included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR experiments were crucial for establishing the connectivity of the atoms and the peptide backbone.
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula (C61H45N7O15Cl6).[1]
Chemical Degradation: Acid hydrolysis of Chloropeptin I yielded constituent amino acids, which were identified and their stereochemistry determined.
It was established that Chloropeptin I is a novel compound, while Chloropeptin II is identical to the previously reported complestatin.[1]
Biological Activity and Mechanism of Action
Chloropeptin I exhibits potent anti-HIV-1 activity by inhibiting the binding of the viral surface glycoprotein gp120 to the CD4 receptor on host cells.[1][2] This action prevents the initial attachment of the virus to the host cell, a critical step for viral entry.
Quantitative Biological Data
The anti-HIV-1 activity of Chloropeptin I has been quantified in various cell-based assays. The following table summarizes the key biological data.
HIV-1 Entry Signaling Pathway and Inhibition by Chloropeptin I
The entry of HIV-1 into a host T-cell is a multi-step process. The diagram below illustrates this pathway and the point of inhibition by Chloropeptin I.
An In-depth Technical Guide to the Core Peptide Structure of Chloropeptin I
For Researchers, Scientists, and Drug Development Professionals Abstract Chloropeptin I is a complex heterodetic cyclic peptide antibiotic that has garnered significant interest due to its potent anti-HIV-1 activity. Thi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropeptin I is a complex heterodetic cyclic peptide antibiotic that has garnered significant interest due to its potent anti-HIV-1 activity. This activity stems from its ability to inhibit the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on host cells, a critical first step in viral entry. This technical guide provides a detailed examination of the core peptide structure of Chloropeptin I, including its constituent amino acids, unique macrocyclic architecture, and key structural features that underpin its biological function. The document summarizes key quantitative structural data, outlines the experimental methodologies employed in its structural elucidation, and presents visualizations of its mechanism of action and the experimental workflow used to characterize it.
Core Peptide Structure of Chloropeptin I
Chloropeptin I is a non-ribosomally synthesized peptide produced by Streptomyces sp. WK-3419.[1][2] Its intricate structure is characterized by a bicyclic hexapeptide core, rich in non-proteinogenic aromatic amino acids.
The core peptide is composed of the following residues:
N-acylated tryptophan
Two residues of 3,5-dichloro-4-hydroxyphenylglycine
Two residues of 4-hydroxyphenylglycine
Tyrosine
The connectivity of these residues forms a complex macrocyclic system. A key feature of Chloropeptin I's structure is the presence of two cross-links that create its bicyclic nature. One is a biaryl ether bond formed between the side chains of a 4-hydroxyphenylglycine and a tyrosine residue. The second is a carbon-carbon bond between the indole ring of the tryptophan residue and the phenyl ring of another 4-hydroxyphenylglycine residue. This rigidified structure is crucial for its potent biological activity.
Quantitative Structural Data
The precise three-dimensional arrangement of Chloropeptin I has been determined primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy and chemical degradation studies.[2] While a complete X-ray crystal structure is not publicly available, detailed NMR analysis has provided a wealth of information regarding its conformation in solution. The following tables summarize the available quantitative data.
Table 1: ¹H NMR Chemical Shift Data for Chloropeptin I
Proton
Chemical Shift (ppm)
Trp α-CH
3.86 (app t)
Trp β-CH₂
2.82 (d), 3.43 (app t)
Trp C4-H
Coupled doublet
Trp C5-H
Coupled doublet
Trp C7-H
8.30 (s)
Note: Data presented here is a selection of key diagnostic shifts. A complete dataset can be found in the supplementary information of the cited reference.[3]
Table 2: ¹³C NMR Chemical Shift Data for Chloropeptin I
Carbon
Chemical Shift (ppm)
Data not available in the provided search results
Data not available in the provided search results
A complete list of ¹³C chemical shifts is available in the supplementary material of the referenced JACS publication.[3]
Experimental Protocols
The elucidation of Chloropeptin I's complex structure required a combination of sophisticated analytical techniques. The following sections detail the general methodologies employed.
Isolation and Purification of Chloropeptin I
Fermentation: Streptomyces sp. WK-3419 is cultured in a suitable nutrient-rich medium to promote the production of secondary metabolites, including Chloropeptin I.
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Chloropeptin I is then extracted from the mycelial cake using organic solvents such as acetone or methanol.
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate Chloropeptin I from other metabolites. This typically involves:
Adsorption chromatography on a non-polar resin (e.g., Diaion HP-20).
Reversed-phase high-performance liquid chromatography (HPLC) to achieve high purity.
Structural Elucidation by NMR Spectroscopy
The determination of the planar structure and stereochemistry of Chloropeptin I relied heavily on a suite of one- and two-dimensional NMR experiments.
Sample Preparation: A purified sample of Chloropeptin I is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
1D NMR Spectroscopy:
¹H NMR: Provides information on the number and chemical environment of protons in the molecule.
¹³C NMR: Provides information on the carbon skeleton of the molecule.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same amino acid residue.
TOCSY (Total Correlation Spectroscopy): Establishes the complete spin systems of individual amino acid residues.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the amino acid residues and identifying the macrocyclic linkages.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the three-dimensional conformation of the peptide.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of Chloropeptin I, confirming its molecular formula. Fragmentation analysis (MS/MS) can provide additional structural information by breaking the molecule into smaller, identifiable pieces.
Mechanism of Action and Signaling Pathway
Chloropeptin I exerts its anti-HIV-1 effect by targeting the viral envelope glycoprotein gp120. The binding of gp120 to the CD4 receptor on the surface of T-helper cells is the initial and essential step for viral entry into the host cell. Chloropeptin I acts as a competitive inhibitor of this interaction.
The proposed mechanism involves Chloropeptin I binding to a specific site on gp120, which sterically hinders or induces a conformational change in gp120 that prevents its subsequent binding to the CD4 receptor. By blocking this initial attachment, Chloropeptin I effectively neutralizes the virus and prevents the cascade of events that lead to membrane fusion and viral entry.
Caption: Simplified signaling pathway of HIV-1 entry and its inhibition by Chloropeptin I.
Experimental Workflow for Structural Elucidation
The process of determining the complex structure of a natural product like Chloropeptin I is a multi-step endeavor that integrates various analytical techniques. The following diagram illustrates a typical workflow.
Caption: General experimental workflow for the isolation and structural elucidation of Chloropeptin I.
Conclusion
Chloropeptin I represents a class of structurally complex and biologically potent natural products. Its unique bicyclic peptide core, rich in unusual amino acids, provides a rigid scaffold for the precise presentation of functional groups that are critical for its anti-HIV-1 activity. The detailed structural information, obtained through a combination of advanced spectroscopic and chemical methods, provides a solid foundation for further research, including total synthesis efforts, structure-activity relationship studies, and the design of novel antiviral agents. The continued investigation of Chloropeptin I and its analogs holds promise for the development of new therapeutics to combat HIV-1 infection.
Application Notes and Protocols: Total Synthesis of Chloropeptin I and its Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropeptin I, a complex heterodetic cyclic peptide antibiotic, has garnered significant attention within the scientific community due to its...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropeptin I, a complex heterodetic cyclic peptide antibiotic, has garnered significant attention within the scientific community due to its potent anti-HIV activity. Isolated from Streptomyces sp., Chloropeptin I and its closely related analogue, Chloropeptin II (also known as Complestatin), function by inhibiting the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on T-lymphocytes, a critical step in the viral entry process.[1] The intricate molecular architecture of these natural products, featuring multiple chlorinated phenylglycine residues and a strained bicyclic core, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of Chloropeptin I, focusing on the key strategies and experimental protocols developed by leading research groups. Furthermore, it explores the synthesis of analogues aimed at elucidating structure-activity relationships (SAR) and developing novel therapeutic agents.
Chemical Structures
Chloropeptin I and II are structurally complex macrocyclic peptides. Chloropeptin I consists of six aryl amino acid residues and an α-oxo aryl acid, with several of these units containing chlorine atoms.[2] The core structure is a heterodetic cyclic peptide with a unique C3-C7 bond between a tryptophan and a 4-hydroxyphenylglycine residue, and an ether linkage connecting the central 4-hydroxyphenylglycine to a tyrosine residue.[3] Chloropeptin II (Complestatin) is a constitutional isomer of Chloropeptin I and can be converted to the latter via an acid-catalyzed rearrangement.[4][5]
Mechanism of Action: Inhibition of HIV Entry
Chloropeptin I exerts its anti-HIV effect by disrupting the initial stage of viral infection: the attachment of the virus to the host cell. The HIV entry process is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the surface of T-helper cells. This binding event triggers a series of conformational changes in gp120, exposing a binding site for a co-receptor, typically CCR5 or CXCR4. The subsequent interaction with the co-receptor leads to further conformational changes in the viral gp41 protein, culminating in the fusion of the viral and cellular membranes and the release of the viral capsid into the host cell's cytoplasm. Chloropeptin I specifically inhibits the initial gp120-CD4 binding, thereby preventing all subsequent steps of viral entry.
Caption: HIV entry and inhibition by Chloropeptin I.
Total Synthesis Strategies
Two primary strategies have been successfully employed for the total synthesis of Chloropeptin I, pioneered by the research groups of Snapper and Hoveyda, and Boger.
The Snapper and Hoveyda Approach: Late-Stage Stille Coupling
The first total synthesis of Chloropeptin I was accomplished by Snapper and Hoveyda and served to confirm the assigned structure and stereochemistry of the natural product.[4] A key feature of their convergent synthesis is the late-stage intramolecular biaryl Stille coupling to form the 17-membered macrocycle. This strategic disconnection is illustrated below.
Caption: Retrosynthetic analysis of the Snapper and Hoveyda synthesis.
This approach yielded the natural (R)-atropisomer of Chloropeptin I exclusively as a single diastereomer.[4]
The Boger Approach: Intramolecular Larock Indole Synthesis
A distinct and highly effective strategy was developed by Boger and his team, which initially targeted the total synthesis of Chloropeptin II (Complestatin). A key advantage of this route is the facile and high-yielding acid-catalyzed rearrangement of Chloropeptin II to the thermodynamically more stable Chloropeptin I.[4][5] The cornerstone of this synthesis is an intramolecular Larock indole synthesis for the construction of the strained 16-membered biaryl-containing macrocycle.
Caption: Retrosynthetic analysis of the Boger synthesis.
Boger's group also reported a second-generation synthesis where the order of macrocyclization was reversed, showcasing the modularity of their approach.[6]
Experimental Protocols
The following are detailed protocols for the key macrocyclization reactions in the syntheses of Chloropeptin I and its precursor.
Protocol 1: Intramolecular Biaryl Stille Coupling (Snapper and Hoveyda)
This protocol describes the key macrocyclization step to form the 17-membered ring of a Chloropeptin I precursor.
Materials:
Linear peptide precursor (containing an aryl iodide and an aryl stannane)
This protocol details the formation of the 16-membered macrocycle in the synthesis of a Chloropeptin II precursor.
Materials:
Linear peptide precursor (containing an o-bromoaniline and a terminal alkyne)
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF)
Triethylamine (Et₃N)
Toluene, anhydrous
Acetonitrile, anhydrous
Argon atmosphere
Procedure:
To a solution of the linear peptide precursor in a 1:1 mixture of anhydrous toluene and acetonitrile, add Pd(OAc)₂ (1.1 eq), DtBPF (1.3 eq), and Et₃N (1.3 eq).
Heat the reaction mixture to 110 °C under an argon atmosphere for 1 hour.
Monitor the reaction progress by LC-MS.
Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the macrocyclic product.
Quantitative Data Summary
The following tables summarize the reported yields and diastereoselectivities for the key macrocyclization steps in the total syntheses of Chloropeptin I and II.
Table 1: Key Macrocyclization Reactions in Chloropeptin Synthesis
The modular nature of the total synthesis routes to Chloropeptin I and II allows for the preparation of various analogues to probe the structure-activity relationship. Modifications can be introduced in several key positions:
Aromatic side chains: Altering the chlorination pattern or replacing the phenyl rings with other aromatic or heteroaromatic systems can provide insights into the binding interactions with gp120.
Peptide backbone: Substitution of amino acid residues or modification of the peptide bonds can influence the conformational rigidity and overall shape of the macrocycle.
Macrocyclic linkage: Exploring different types of macrocyclization reactions or altering the ring size can impact the strain and atropisomerism of the bicyclic core.
The synthesis of such analogues follows the general synthetic schemes outlined above, with the incorporation of modified building blocks at the appropriate stages. Biological evaluation of these analogues is crucial for identifying the key structural features required for anti-HIV activity and for the development of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The total synthesis of Chloropeptin I and its analogues represents a significant achievement in natural product synthesis. The innovative strategies developed by the Snapper, Hoveyda, and Boger groups have not only provided access to these complex molecules for biological studies but have also advanced the field of synthetic organic chemistry. The detailed protocols and data presented herein serve as a valuable resource for researchers in academia and industry who are engaged in the synthesis of complex peptides and the development of novel antiviral therapeutics. The continued exploration of Chloropeptin analogues holds promise for the discovery of new and effective treatments for HIV infection.
Application Notes and Protocols: Preparing Chloropeptin I Solutions for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropeptin I is a complex heterodetic cyclic peptide antibiotic isolated from the culture broth of Streptomyces species.[1][2] It is a potent...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropeptin I is a complex heterodetic cyclic peptide antibiotic isolated from the culture broth of Streptomyces species.[1][2] It is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) entry process.[2][3] The primary mechanism of action involves the inhibition of the binding between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on the surface of host immune cells, a critical step for viral entry.[3][4] Chloropeptin I's unique structure and mechanism of action make it a subject of significant interest in antiviral research and drug development.[5][6][7]
These application notes provide detailed protocols for the proper handling, solubilization, and preparation of Chloropeptin I solutions for use in various in vitro experimental settings.
Chemical and Physical Properties
The fundamental properties of Chloropeptin I are summarized below. Proper understanding of these characteristics is essential for accurate stock solution preparation and experimental design.
Chloropeptin I exerts its anti-HIV activity by acting as a gp120-CD4 binding inhibitor.[3] It physically obstructs the interaction between the viral gp120 protein and the CD4 receptor on T-helper cells and other susceptible cells. This blockade prevents the conformational changes required for subsequent co-receptor binding and fusion of the viral and host cell membranes, thus inhibiting viral entry.
Application Notes and Protocols for the Structural Analysis of Chloropeptin I using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropeptin I is a complex cyclic peptide natural product that has garnered significant interest due to its potent inhibitory activity against...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropeptin I is a complex cyclic peptide natural product that has garnered significant interest due to its potent inhibitory activity against the binding of HIV gp120 to the CD4 receptor.[1] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for guiding synthetic efforts in the development of novel antiviral agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the complete structural and stereochemical elucidation of complex molecules like Chloropeptin I in their solution state.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the structural analysis of Chloropeptin I using a suite of one- and two-dimensional NMR experiments. The methodologies outlined herein are designed to guide researchers through the process of data acquisition, analysis, and interpretation to achieve a complete assignment of proton (¹H) and carbon (¹³C) chemical shifts, and to determine the molecule's conformation and stereochemistry through the analysis of scalar couplings and Nuclear Overhauser Effects (NOEs).
Data Presentation: Quantitative NMR Data for Chloropeptin I
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Chloropeptin I, as determined in DMSO-d₆. This data is essential for the initial assignment of the peptide's constituent amino acid residues and other structural motifs.
Table 1: ¹H NMR Chemical Shift Assignments for Chloropeptin I
Atom Name
Chemical Shift (ppm)
Multiplicity
J-coupling (Hz)
Residue A
NH
...
...
...
Hα
...
...
...
Hβ
...
...
...
...
...
...
...
Residue B
NH
...
...
...
Hα
...
...
...
Hβ
...
...
...
...
...
...
...
(Continue for all residues)
Table 2: ¹³C NMR Chemical Shift Assignments for Chloropeptin I
Atom Name
Chemical Shift (ppm)
Residue A
Cα
...
Cβ
...
C=O
...
...
...
Residue B
Cα
...
Cβ
...
C=O
...
...
...
(Continue for all residues)
Table 3: Key NOE/ROE Constraints for Chloropeptin I
Proton 1
Proton 2
Distance Constraint (Å)
Hα (Residue i)
NH (Residue i+1)
...
Hα (Residue i)
Hβ (Residue i)
...
NH (Residue i)
NH (Residue i+1)
...
(Continue for all significant correlations)
Note: The data presented in these tables are based on previously reported assignments for Chloropeptin I. Researchers should perform their own assignments to verify these values.
Experimental Workflow for Structural Elucidation
The structural elucidation of Chloropeptin I via NMR spectroscopy follows a logical progression of experiments designed to build up a complete picture of the molecule's connectivity and spatial arrangement.
Figure 1: Experimental workflow for the structural elucidation of Chloropeptin I.
Experimental Protocols
The following are detailed protocols for the key NMR experiments required for the structural analysis of Chloropeptin I. These should be adapted based on the specific instrumentation and sample concentration available.
Sample Preparation
Weigh approximately 5-10 mg of purified Chloropeptin I.
Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent may depend on solubility and the desire to observe exchangeable protons.
Transfer the solution to a high-quality 5 mm NMR tube.
Ensure the sample is homogeneous and free of particulate matter.
1D ¹H and ¹³C NMR Spectroscopy
Purpose: To obtain an overview of the proton and carbon environments in the molecule.
Protocol for ¹H NMR:
Tune and shim the spectrometer for the specific sample.
Acquire a standard 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Integrate the signals to determine the relative number of protons.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for ¹³C NMR and DEPT:
Acquire a proton-decoupled ¹³C spectrum.
Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
2D Homonuclear Correlation Spectroscopy (COSY and TOCSY)
Purpose: To identify scalar-coupled protons, which are typically within 2-4 bonds of each other.
Protocol for COSY (Correlation Spectroscopy):
Set up a standard gradient-selected COSY experiment.
Optimize the spectral width in both dimensions to encompass all proton signals.
Acquire the data with a sufficient number of increments in the indirect dimension to achieve adequate resolution.
Process the data with appropriate window functions (e.g., sine-bell).
Protocol for TOCSY (Total Correlation Spectroscopy):
Set up a TOCSY experiment with a mixing time appropriate for the molecule's size and coupling network (typically 60-100 ms).
This experiment reveals correlations between all protons within a spin system, which is invaluable for identifying amino acid side chains.
2D Heteronuclear Correlation Spectroscopy (HSQC and HMBC)
Purpose: To correlate protons with their directly attached carbons (HSQC) and with carbons that are 2-3 bonds away (HMBC).
Protocol for HSQC (Heteronuclear Single Quantum Coherence):
Set up a gradient-selected, sensitivity-enhanced HSQC experiment.
Set the ¹JCH coupling constant to an average value (e.g., 145 Hz).
This experiment provides a direct correlation for every protonated carbon.
Protocol for HMBC (Heteronuclear Multiple Bond Correlation):
Set up an HMBC experiment optimized for long-range couplings (e.g., 8 Hz).
This is crucial for establishing connectivity across quaternary carbons and between different amino acid residues.
Purpose: To identify protons that are close in space (typically < 5 Å), providing information about the 3D structure.
Protocol for NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy):
For a molecule the size of Chloropeptin I (MW ≈ 1328 Da), a ROESY experiment is often preferred to avoid zero-crossing of the NOE.
Set up a ROESY experiment with a mixing time of 150-300 ms.
The presence of cross-peaks indicates spatial proximity between the correlated protons. The intensity of these cross-peaks is related to the internuclear distance.
Data Analysis and Structure Determination
The logical flow for analyzing the acquired NMR data to determine the structure of Chloropeptin I is outlined below.
Figure 2: Logical flow for NMR data analysis and structure determination.
By systematically applying these NMR techniques and analytical strategies, researchers can achieve a comprehensive and detailed structural elucidation of Chloropeptin I. This information is critical for understanding its biological function and for the rational design of new therapeutic agents.
Application Notes and Protocols for Investigating the Synergistic Effects of Chloropeptin I with Other Drugs
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for investigating the potential synergistic effects of Chloropeptin I, a peptide antibiotic with anti-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential synergistic effects of Chloropeptin I, a peptide antibiotic with anti-HIV activity, when used in combination with other therapeutic agents. The protocols outlined below detail the experimental workflow, from initial screening for synergy to mechanistic studies aimed at understanding the underlying cellular and molecular interactions.
Introduction to Chloropeptin I and Drug Synergy
Chloropeptin I is a cyclic peptide isolated from Streptomyces species, known for its ability to inhibit the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor on host cells[1][2][3]. This mechanism of action makes it a compelling candidate for combination therapy, a cornerstone of modern anti-HIV treatment. The primary goals of combining drugs are to achieve a synergistic therapeutic effect, reduce dosage and associated toxicity, and minimize the development of drug resistance[4].
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects[5]. Conversely, an antagonistic interaction results in a combined effect that is less than the sum of their individual effects. An additive effect is one in which the combined effect is equal to the sum of the individual effects[4][6]. This document provides protocols to quantitatively assess these interactions.
Experimental Workflow for Synergy Investigation
A systematic approach is crucial for evaluating drug synergy. The following workflow outlines the key stages, from initial screening to in-depth mechanistic analysis.
Caption: A streamlined workflow for investigating drug synergy.
Phase 1: Initial Screening for Synergy
The initial phase focuses on determining the potency of individual drugs and conducting a primary screen to identify potential synergistic combinations.
Protocol 1: Single-Agent Dose-Response and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Chloropeptin I and the combination drug(s) individually. This data is essential for designing the subsequent checkerboard assay.
Materials:
Target cells (e.g., CD4+ T-cell line like Jurkat or a relevant cancer cell line)
Complete cell culture medium
Chloropeptin I (stock solution of known concentration)
Combination drug (e.g., a reverse transcriptase inhibitor for anti-HIV studies; stock solution of known concentration)
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight if applicable.
Drug Dilution: Prepare a serial dilution series for Chloropeptin I and the combination drug in separate tubes.
Treatment: Treat the cells with the serially diluted drugs. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for a duration relevant to the cell type and drug mechanism (e.g., 48-72 hours).
Viability Assessment: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's protocol.
Data Analysis: Plot the cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value for each drug.
Protocol 2: Checkerboard Assay
Objective: To systematically evaluate the effect of combining Chloropeptin I with another drug across a matrix of concentrations.[7][8][9][10]
Procedure:
Plate Setup: In a 96-well plate, prepare serial dilutions of Chloropeptin I along the x-axis and the combination drug along the y-axis. This creates a matrix where each well contains a unique combination of drug concentrations.[11]
Controls: Include wells with each drug alone (in serial dilution) and untreated cells.
Cell Seeding and Incubation: Add cells to each well and incubate as described in Protocol 1.
Viability Assessment: Measure cell viability in each well.
Data Presentation: The results of the checkerboard assay can be presented as a heat map, with cell viability plotted against the concentrations of the two drugs.
Drug B (Concentration)
Drug A (Concentration)
0
[B]1
[B]2
[B]3
0
100%
% Viability
% Viability
% Viability
[A]1
% Viability
% Viability
% Viability
% Viability
[A]2
% Viability
% Viability
% Viability
% Viability
[A]3
% Viability
% Viability
% Viability
% Viability
Phase 2: Quantitative Analysis of Synergy
Following the initial screening, a more rigorous quantitative analysis is performed to confirm and quantify the observed synergistic interactions.
Protocol 3: Isobologram Analysis
Objective: To graphically represent the interaction between two drugs and determine if it is synergistic, additive, or antagonistic.[5][12][13][14][15]
Procedure:
Data Collection: From the checkerboard assay data, identify the concentrations of Drug A and Drug B that, when used in combination, produce a specific level of effect (e.g., 50% inhibition).
Isobologram Construction:
Plot the concentration of Drug A on the x-axis and the concentration of Drug B on the y-axis.
The IC50 value of Drug A alone is plotted on the x-axis, and the IC50 of Drug B alone is plotted on the y-axis.
A straight line connecting these two points represents the line of additivity (isobole).
Plot the experimentally determined drug concentrations from the combination that produce the 50% inhibition effect.
Interpretation:
Data points falling below the line of additivity indicate synergy.
Data points on the line indicate an additive effect.
Data points above the line indicate antagonism.
Caption: A representative isobologram.
Protocol 4: Combination Index (CI) Calculation
Objective: To provide a quantitative measure of the degree of drug interaction using the Chou-Talalay method.[4][6][16]
Formula:
The Combination Index (CI) is calculated using the following formula:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that elicit a certain effect (x %).
(Dₓ)₁ and (Dₓ)₂ are the concentrations of the individual drugs that produce the same effect (x %).
Data Presentation: CI values can be calculated for different effect levels (e.g., 50%, 75%, 90% inhibition) and presented in a table.
Effect Level
(D)₁
(Dₓ)₁
(D)₂
(Dₓ)₂
CI Value
Interaction
50% Inhibition
75% Inhibition
90% Inhibition
Phase 3: Mechanistic Studies
Once synergy is confirmed, the next step is to investigate the underlying molecular mechanisms.
Protocol 5: Apoptosis Assays
Objective: To determine if the synergistic effect of the drug combination is due to an enhanced induction of apoptosis (programmed cell death).
Methods:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caspase Activity Assays: Measurement of the activity of key executioner caspases (e.g., caspase-3, -7) can confirm the involvement of the apoptotic pathway.[18]
Western Blotting for Apoptotic Markers: Analysis of protein levels of key apoptotic regulators such as Bcl-2 family members (e.g., Bax, Bcl-2) and cleaved PARP.
Procedure (General for Annexin V/PI Staining):
Treatment: Treat cells with Chloropeptin I, the combination drug, and the synergistic combination for a specified time.
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Data Presentation:
Treatment
% Viable Cells
% Early Apoptotic Cells
% Late Apoptotic/Necrotic Cells
Control
Chloropeptin I
Combination Drug
Combination
Protocol 6: Western Blotting for Signaling Pathway Analysis
Objective: To investigate the effect of the drug combination on key cellular signaling pathways that may be involved in the synergistic effect.
Procedure:
Cell Lysis: Treat cells as in the apoptosis assay, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of each lysate.
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).[19]
Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of proteins in relevant pathways such as MAPK or PI3K/Akt).
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Caption: A hypothetical signaling pathway illustrating dual inhibition.
By following these detailed protocols, researchers can systematically investigate and quantify the synergistic effects of Chloropeptin I with other drugs, and gain valuable insights into the underlying mechanisms of action. This information is critical for the rational design of novel and more effective combination therapies.
Application Notes & Protocols: Larock Indole Synthesis for the Macrocyclization of Chloropeptin I
Audience: Researchers, scientists, and drug development professionals. Introduction: Chloropeptin I is a complex heterodetic cyclic peptide antibiotic isolated from Streptomyces sp.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chloropeptin I is a complex heterodetic cyclic peptide antibiotic isolated from Streptomyces sp. that exhibits potent anti-HIV activity.[1][2][3] Its unique mode of action involves the inhibition of the gp120-CD4 binding, a critical step in the HIV entry process.[1][3][4][5] The intricate bicyclic structure of Chloropeptin I, featuring a strained 16-membered biaryl ring system containing an embedded indole moiety, has made it a challenging target for total synthesis.[6][7] A key breakthrough in the synthesis of the Chloropeptin core was the development of an intramolecular Larock indole synthesis for the crucial macrocyclization step.[6][7][8] This palladium-catalyzed reaction simultaneously forms the indole ring and closes the macrocycle, offering an efficient and regioselective route to this complex natural product.[6][8][9]
These application notes provide a detailed overview and protocol for the Larock indole synthesis as applied to the macrocyclization of a key precursor in the total synthesis of Chloropeptin I.
Biological Activity of Chloropeptin I
Chloropeptin I is a notable anti-HIV agent. Its biological activity is summarized in the table below.
Biological Activity
IC50 / EC50
Cell Line / Assay
Inhibition of gp120-CD4 binding
1.3 µM
-
Inhibition of HIV cytopathic effect
1.6 µM
MT-4 cells
Inhibition of syncytium formation
0.5 µM
Co-cultured HIV-1-infected and uninfected MOLT-4 cells
Furthermore, Chloropeptin I has been shown to act synergistically with other anti-HIV drugs such as zidovudine (AZT), didanosine (ddI), zalcitabine (ddC), and nevirapine.[1]
Mechanism of HIV Entry Inhibition by Chloropeptin I
The following diagram illustrates the mechanism of HIV entry and the inhibitory action of Chloropeptin I.
Figure 1: Mechanism of HIV entry and inhibition by Chloropeptin I. Chloropeptin I prevents the initial binding of the viral envelope protein gp120 to the CD4 receptor on host T-helper cells, thereby blocking viral entry.
Larock Macrocyclization: Experimental Data and Protocol
The intramolecular Larock indole synthesis has been successfully employed to construct the DEF ring system of the Chloropeptin core. This reaction utilizes a palladium(0) catalyst to mediate the annulation of a 2-bromoaniline with a tethered alkyne.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Larock macrocyclization step in the synthesis of the Chloropeptin II DEF ring system, which is a direct precursor to the Chloropeptin I core.
Parameter
Value
Notes
Yield (Combined Atropisomers)
89%
Superb conversion for this complex macrocyclization.[7][8]
A relatively short reaction time for a complex transformation.[7]
Experimental Workflow
The general workflow for the Larock macrocyclization is depicted below.
Figure 2: General experimental workflow for the Larock macrocyclization of the Chloropeptin precursor.
Detailed Experimental Protocol
This protocol is adapted from the total synthesis of Chloropeptin II by Boger et al.[4][7]
Materials:
Linear peptide precursor containing a 2-bromoaniline moiety and a triethylsilyl (TES)-protected alkyne.
Palladium(II) acetate (Pd(OAc)₂)
1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF)
Triethylamine (Et₃N)
Anhydrous Toluene
Anhydrous Acetonitrile (CH₃CN)
Argon gas
Standard glassware for inert atmosphere reactions
Procedure:
Preparation of the Reaction Vessel: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the linear peptide precursor.
Addition of Reagents: Under an argon atmosphere, add Pd(OAc)₂ (1.1 equivalents) and DtBPF (1.3 equivalents).
Solvent and Base Addition: Add a 1:1 mixture of anhydrous toluene and anhydrous acetonitrile to achieve a final concentration of 1 mM with respect to the starting precursor. Add triethylamine (1.3 equivalents).
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously for 1 hour. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel chromatography to separate the desired macrocyclic product (as a mixture of atropisomers) from any remaining starting material and reaction byproducts.
Key Considerations for the Synthesis:
The use of a 2-bromoaniline precursor is advantageous over the corresponding iodide.[7]
The triethylsilyl (TES) group on the alkyne sterically directs the regioselectivity of the indole cyclization.[7][8]
The acetamide protecting group on the aniline nitrogen enhances the atropdiastereoselectivity and deactivates the resulting strained indole towards subsequent electrophilic reagents.[8][10]
The use of the bidentate ligand DtBPF is critical for the success of the reaction with the bromoaniline precursor.[4]
Anhydrous conditions and an inert atmosphere are essential for this palladium-catalyzed reaction.
Larock Indole Synthesis Reaction Mechanism
The following diagram outlines the catalytic cycle of the Larock indole synthesis.
Figure 3: Catalytic cycle of the intramolecular Larock indole synthesis. The reaction proceeds through oxidative addition, alkyne coordination, migratory insertion, intramolecular aminopalladation, and reductive elimination steps.
Conclusion
The intramolecular Larock indole synthesis represents a powerful and elegant strategy for the construction of the complex macrocyclic core of Chloropeptin I.[9] This palladium-catalyzed reaction demonstrates excellent functional group tolerance and provides the strained bicyclic system in high yield and good atropdiastereoselectivity.[6][8] The detailed protocol and mechanistic understanding provided in these notes should serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry who are interested in applying this methodology to other complex molecular targets.
Technical Support Center: Overcoming Solubility Challenges of Chloropeptin I
Welcome to the technical support center for Chloropeptin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for Chloropeptin I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this complex cyclic peptide in aqueous buffers. Given its hydrophobic nature, achieving a stable and homogenous solution of Chloropeptin I is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is Chloropeptin I difficult to dissolve in aqueous buffers?
A1: Chloropeptin I is a large, heterodetic cyclic peptide with a molecular weight of 1328.8 g/mol .[1] Its structure contains multiple hydrophobic residues, including several chlorinated phenyl groups, which contribute to its poor water solubility. Like many complex natural peptides, it has a tendency to aggregate in aqueous solutions.
Q2: What is the recommended first-line solvent for preparing a stock solution of Chloropeptin I?
A2: Due to its hydrophobicity, it is highly recommended to first prepare a concentrated stock solution of Chloropeptin I in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and preferred solvent for this purpose. Other organic solvents such as dimethylformamide (DMF) or ethanol may also be effective.
Q3: Can I dissolve Chloropeptin I directly in my aqueous experimental buffer?
A3: Direct dissolution in aqueous buffers is strongly discouraged as it will likely result in incomplete solubilization, precipitation, and aggregation. This can lead to inaccurate concentration measurements and unreliable experimental results. The recommended method is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the final aqueous buffer.
Q4: What is the maximum percentage of organic solvent I can use in my final aqueous solution?
A4: The tolerance for organic solvents varies depending on the specific assay or cell type. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, typically below 1%, to avoid solvent-induced artifacts. Always perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Q5: How can I improve the solubility of Chloropeptin I in my final aqueous buffer after dilution from a stock solution?
A5: Several techniques can be employed to improve the final solubility:
pH Adjustment: The net charge of a peptide can influence its solubility. Experimenting with buffers at different pH values (at least one pH unit away from the isoelectric point, if known) may improve solubility.
Sonication: Brief periods of sonication can help to break up aggregates and facilitate dissolution.
Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the kinetic solubility. However, prolonged heating should be avoided to prevent degradation.
Use of Co-solvents and Surfactants: In some cases, the inclusion of a low percentage of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) in the final buffer can help to maintain solubility and prevent aggregation.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer.
The concentration of Chloropeptin I in the final solution exceeds its solubility limit in that buffer. The percentage of DMSO in the final solution is too low.
- Decrease the final concentration of Chloropeptin I. - Increase the percentage of DMSO in the final buffer, if tolerated by the experimental system. - Vigorously vortex the aqueous buffer while slowly adding the DMSO stock solution dropwise.
The solution is cloudy or opalescent after dilution.
Formation of fine, suspended aggregates of Chloropeptin I.
- Sonicate the solution in a water bath for 5-10 minutes. - Gently warm the solution to 37°C for a short period. - Filter the solution through a 0.22 µm syringe filter to remove insoluble aggregates (note that this may reduce the final concentration of the active compound).
Loss of activity of Chloropeptin I over time in the prepared solution.
Aggregation and precipitation out of solution, or chemical degradation.
- Prepare fresh solutions for each experiment. - Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - For aqueous working solutions, use promptly and do not store for extended periods.
Inconsistent results between experiments.
Incomplete or variable dissolution of Chloropeptin I.
- Standardize the dissolution protocol. - After preparation, centrifuge the final solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for experiments to ensure only the soluble fraction is used. Be aware this may alter the effective concentration.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of Chloropeptin I in DMSO
Materials:
Chloropeptin I (lyophilized powder)
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes
Procedure:
Equilibrate the vial of lyophilized Chloropeptin I to room temperature before opening to prevent condensation of moisture.
Carefully weigh the desired amount of Chloropeptin I in a sterile microcentrifuge tube.
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
Vortex the solution vigorously for 1-2 minutes.
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear and free of visible particles.
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
Chloropeptin I stock solution in DMSO (from Protocol 1)
Sterile aqueous buffer of choice (e.g., PBS, Tris-HCl)
Sterile conical or microcentrifuge tubes
Procedure:
Thaw an aliquot of the Chloropeptin I DMSO stock solution at room temperature.
Add the required volume of the aqueous buffer to a sterile tube.
While vigorously vortexing the aqueous buffer, slowly add the required volume of the Chloropeptin I stock solution dropwise to the side of the tube. This rapid mixing helps to prevent immediate precipitation.
Continue to vortex for an additional 30-60 seconds.
Visually inspect the solution for any signs of precipitation or cloudiness. If observed, refer to the Troubleshooting Guide.
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
While specific quantitative solubility data for Chloropeptin I is not widely published, the following table provides a general framework for assessing its solubility in various solvent systems. Researchers should determine these values empirically.
Solvent System
Expected Solubility
Notes
100% Water
Very Poor
Significant aggregation and precipitation are expected.
Phosphate Buffered Saline (PBS) pH 7.4
Very Poor
Similar to water, low solubility is anticipated.
100% DMSO
Good
Should be readily soluble at concentrations of 10 mM or higher.
100% Ethanol
Moderate to Good
May be a suitable alternative to DMSO for stock solutions.
PBS with 1% DMSO
Concentration-dependent
Solubility will be limited. It is crucial to determine the maximum soluble concentration empirically.
PBS with 5% DMSO
Improved but still limited
Higher DMSO content will improve solubility, but may impact biological assays.
Visualizations
Caption: Experimental workflow for preparing Chloropeptin I solutions.
Technical Support Center: Optimizing Chloropeptin I Concentration for Antiviral Activity
Welcome to the technical support center for optimizing the use of Chloropeptin I in antiviral research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols t...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for optimizing the use of Chloropeptin I in antiviral research. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in effectively determining the optimal concentration of Chloropeptin I for maximum antiviral activity while minimizing cytotoxicity.
Troubleshooting Guide
This section addresses common issues that may arise during the experimental process of evaluating Chloropeptin I.
Problem
Possible Cause(s)
Recommended Solution(s)
High variability in antiviral assay results.
- Inconsistent cell seeding density.- Pipetting errors.- Variation in virus titer between experiments.
- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Use calibrated pipettes and proper pipetting techniques.- Aliquot and store the virus stock at -80°C to use a fresh aliquot for each experiment.
No significant antiviral activity observed.
- Chloropeptin I concentration is too low.- The virus is resistant to Chloropeptin I.- Inactivation of Chloropeptin I in the culture medium.
- Perform a dose-response study with a wider range of concentrations.- Verify the known mechanism of action of Chloropeptin I against the specific virus.[1][2][3]- Check the stability of Chloropeptin I under your experimental conditions.
High cytotoxicity observed at effective antiviral concentrations.
- Chloropeptin I is inherently toxic to the host cells at the tested concentrations.- The solvent used to dissolve Chloropeptin I is toxic.
- Determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).[4]- Include a solvent control to assess the cytotoxicity of the vehicle.
Inconsistent EC50/IC50 values across experiments.
- Differences in assay conditions (e.g., incubation time, cell type).- The slope of the dose-response curve is not considered.
- Standardize all assay parameters.- Analyze the entire dose-response curve, not just the 50% inhibition point, as the slope provides important information about the drug's potency.[5][6]
Difficulty in reproducing published results.
- Differences in cell lines, virus strains, or specific assay protocols.- Purity and source of Chloropeptin I.
- Use the same cell lines and virus strains as in the original study.- Ensure the quality and purity of the Chloropeptin I compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of antiviral action for Chloropeptin I?
A1: Chloropeptin I has been identified as an inhibitor of HIV-1 entry.[1][2] It acts by binding to the viral envelope glycoprotein gp120, which prevents the interaction between gp120 and the host cell's CD4 receptor.[2][3] This inhibition of binding is a critical step in preventing the virus from entering and infecting the host cell.
Q2: How do I determine the starting concentration range for my dose-response experiments with Chloropeptin I?
A2: It is recommended to start with a broad range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar). A common approach is to perform serial dilutions, such as 10-fold or 2-fold dilutions, to cover a wide spectrum of potential activities.[7]
Q3: What are the essential controls to include in my antiviral assays?
A3: To ensure the validity of your results, the following controls are essential:
Virus Control: Cells infected with the virus in the absence of Chloropeptin I to determine the maximum viral effect.
Cell Control (Mock-infected): Uninfected cells to assess the health and viability of the cells throughout the experiment.
Compound Cytotoxicity Control: Cells treated with different concentrations of Chloropeptin I in the absence of the virus to determine its cytotoxic effects.[4][8]
Vehicle Control: Cells treated with the solvent used to dissolve Chloropeptin I to ensure it has no effect on the cells or the virus.
Positive Control: A known antiviral drug with activity against the specific virus being tested.[4]
Q4: How is the selectivity of Chloropeptin I's antiviral activity determined?
A4: The selectivity of an antiviral compound is a measure of its ability to inhibit viral replication at concentrations that are not toxic to the host cells. This is typically expressed as the Selectivity Index (SI), which is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50 / EC50). A higher SI value indicates a more promising therapeutic window for the compound.
Q5: What are the different types of in vitro antiviral assays I can use?
A5: Several in vitro assays can be used to evaluate the antiviral activity of Chloropeptin I. The choice of assay depends on the virus and the specific research question. Common methods include:
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from the virus-induced cell death.[7]
Plaque Reduction Assay: Quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of the compound.[9][10]
Virus Yield Reduction Assay: Measures the amount of infectious virus produced by cells treated with the compound.[7]
High-Content Imaging Assays: Uses automated microscopy and image analysis to quantify viral infection and cytotoxicity simultaneously.[4]
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) of Chloropeptin I
This protocol outlines the procedure for assessing the cytotoxicity of Chloropeptin I on a specific host cell line.
Materials:
Host cell line (e.g., Vero E6, HeLa, MT-4)
Complete cell culture medium
Chloropeptin I stock solution
Vehicle (solvent for Chloropeptin I)
96-well cell culture plates
Cell viability assay reagent (e.g., MTT, MTS, or CellTiter-Glo®)
Microplate reader
Procedure:
Seed the 96-well plates with the host cells at an appropriate density and incubate overnight to allow for cell attachment.
Prepare serial dilutions of Chloropeptin I in complete cell culture medium.
Remove the old medium from the cells and add the different concentrations of Chloropeptin I. Include cell controls (medium only) and vehicle controls.
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
After incubation, perform the cell viability assay according to the manufacturer's instructions.
Measure the absorbance or luminescence using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the cell control.
Plot the percentage of cell viability against the log of Chloropeptin I concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Determination of 50% Effective Concentration (EC50) of Chloropeptin I using a Plaque Reduction Assay
This protocol details the steps to evaluate the antiviral activity of Chloropeptin I by quantifying the reduction in viral plaques.
Materials:
Host cell line susceptible to the virus
Virus stock with a known titer
Complete cell culture medium
Chloropeptin I stock solution
Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)
Crystal violet staining solution
6-well or 12-well cell culture plates
Procedure:
Seed the plates with the host cells and grow them to confluency.
Prepare serial dilutions of Chloropeptin I in serum-free medium.
Pre-incubate the virus with the different concentrations of Chloropeptin I for 1 hour at 37°C.
Infect the confluent cell monolayers with the virus-compound mixtures. Include a virus control (no compound).
After a 1-hour adsorption period, remove the inoculum and wash the cells.
Add the overlay medium containing the corresponding concentrations of Chloropeptin I.
Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).
Fix the cells with a formalin solution and stain with crystal violet.
Count the number of plaques in each well.
Calculate the percentage of plaque reduction for each concentration relative to the virus control.
Plot the percentage of plaque reduction against the log of Chloropeptin I concentration and determine the EC50 value using non-linear regression analysis.
Data Presentation
Table 1: Hypothetical Cytotoxicity and Antiviral Activity of Chloropeptin I against HIV-1
Concentration (µM)
% Cell Viability (MT-4 cells)
% Plaque Reduction (HIV-1)
100
15.2
100
50
48.9
98.5
25
85.7
95.1
12.5
96.3
88.2
6.25
98.1
75.4
3.13
99.5
52.3
1.56
100
28.9
0.78
100
10.1
0 (Virus Control)
100
0
0 (Cell Control)
100
N/A
Summary of Results:
CC50: 50 µM
EC50: 3.13 µM
Selectivity Index (SI): 15.97
Visualizations
Experimental Workflow
Caption: Workflow for determining the antiviral efficacy of Chloropeptin I.
Improving the stability of Chloropeptin I in experimental solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Chloropeptin I in experimental solutions. Frequently Asked Questions (FAQs) Q...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Chloropeptin I in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Chloropeptin I in aqueous solutions?
A1: The primary degradation pathway for Chloropeptin I, a cyclic peptide, in aqueous solutions is hydrolysis, which is significantly influenced by pH.[1][2] Acid-catalyzed hydrolysis can lead to the cleavage of peptide bonds within the macrocyclic structure.[1] Additionally, deamidation of asparagine residues, if present, is a common degradation route for peptides, particularly at neutral to alkaline pH.[2][3] Given that Chloropeptin I can be formed from Chloropeptin II via an acid-catalyzed rearrangement, it is crucial to maintain an optimal pH to prevent structural changes.
Q2: What are the recommended storage conditions for Chloropeptin I solutions?
A2: For optimal stability, Chloropeptin I solutions should be stored at low temperatures. For short-term storage (1-2 weeks), 4°C is acceptable.[4] For long-term storage, it is highly recommended to store solutions at -20°C or -80°C.[5][6][7][8] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[9][10] Solutions should be prepared in sterile buffers with a slightly acidic pH of 5-6.[6]
Q3: How does pH affect the stability of Chloropeptin I in solution?
A3: pH is a critical factor for Chloropeptin I stability. Acidic conditions (low pH) can catalyze the rearrangement of the related compound Chloropeptin II into Chloropeptin I, suggesting that a low pH environment may not be optimal for maintaining the integrity of Chloropeptin I itself. Generally, for peptides, a pH range of 5-7 is considered optimal for stability in solution.[4] Deviations from this range, especially to the acidic side, could potentially lead to conformational changes or hydrolysis.[11]
Q4: Can I use organic solvents like DMSO or ethanol to dissolve Chloropeptin I?
A4: Yes, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol are often used to dissolve peptides.[12] DMSO is generally well-tolerated by peptides and can be a good choice for creating stock solutions.[13] Ethanol can also be used, but its effect on the stability of Chloropeptin I should be empirically determined.[12] When preparing stock solutions in organic solvents, it is crucial to store them at low temperatures (-20°C or -80°C) and in tightly sealed vials to prevent absorption of moisture. For aqueous experimental solutions, the final concentration of the organic solvent should be kept as low as possible to avoid potential interference with biological assays.
Troubleshooting Guide
Issue
Potential Cause
Troubleshooting Steps
Loss of biological activity
Degradation of Chloropeptin I due to improper storage or handling.
1. Verify Storage: Ensure lyophilized powder is stored at -20°C or -80°C. 2. Check Solution Age and Storage: Prepare fresh solutions for critical experiments. If using stored solutions, ensure they have been kept at -20°C or -80°C in single-use aliquots. 3. pH of Buffer: Confirm the pH of your experimental buffer is within the optimal range of 5-7. 4. Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.[9]
Precipitation of Chloropeptin I in aqueous buffer
Poor solubility of the peptide at the working concentration and pH.
1. Initial Dissolution: First, dissolve Chloropeptin I in a small amount of a suitable organic solvent like DMSO before diluting with the aqueous buffer. 2. Adjust pH: The pH of the final solution can affect solubility. Ensure the pH is in a range where the peptide is known to be soluble. 3. Sonication: Gentle sonication can help to dissolve the peptide, but avoid excessive heating.
Inconsistent experimental results
Variability in Chloropeptin I concentration due to degradation or adsorption.
1. Use Low-Binding Tubes: Peptides can adsorb to plastic surfaces. Use low-protein-binding microcentrifuge tubes for storage and dilution. 2. Quantify Concentration: If possible, determine the concentration of your Chloropeptin I stock solution spectrophotometrically or by a peptide quantification assay before use. 3. Fresh Dilutions: Prepare fresh dilutions from a stable stock solution for each experiment.
Experimental Protocols
Protocol 1: Preparation and Storage of Chloropeptin I Stock Solution
Objective: To prepare a stable, high-concentration stock solution of Chloropeptin I.
High-Performance Liquid Chromatography (HPLC) system with a C18 column[14][15][16]
Acetonitrile (ACN), HPLC grade
Trifluoroacetic acid (TFA), HPLC grade
Water, HPLC grade
Procedure:
Prepare a solution of Chloropeptin I in the experimental buffer at the desired final concentration (e.g., 100 µM).
Immediately after preparation (t=0), inject an aliquot of the solution onto the HPLC system.
Incubate the remaining solution at the desired experimental temperature (e.g., 4°C, 25°C, or 37°C).
At various time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and inject it onto the HPLC system.
Analyze the chromatograms to determine the peak area of the intact Chloropeptin I.
Plot the percentage of remaining Chloropeptin I (relative to the t=0 peak area) versus time to assess its stability.
Degradation products may appear as new peaks in the chromatogram.[15]
Table 1: Example HPLC Gradient for Chloropeptin I Analysis
Time (minutes)
% Mobile Phase A (0.1% TFA in Water)
% Mobile Phase B (0.1% TFA in ACN)
0
95
5
5
95
5
35
5
95
40
5
95
41
95
5
50
95
5
Note: This is a generic gradient and should be optimized for your specific HPLC system and column.
Signaling Pathways and Logical Relationships
Chloropeptin I Mechanism of Action
Chloropeptin I exerts its anti-HIV effect by inhibiting the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of T-helper cells.[17] This binding is the initial and critical step for viral entry into the host cell. By blocking this interaction, Chloropeptin I prevents the subsequent conformational changes in gp120 that are necessary for its interaction with a coreceptor (CCR5 or CXCR4) and the fusion of the viral and cellular membranes.[18][19]
Figure 1. Mechanism of HIV-1 entry and inhibition by Chloropeptin I.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps in assessing the stability of Chloropeptin I in a given experimental solution.
Figure 2. Workflow for assessing Chloropeptin I stability.
Factors Influencing Chloropeptin I Stability
Several factors can impact the stability of Chloropeptin I in solution. Understanding these relationships is key to designing robust experiments.
Figure 3. Key factors influencing the stability of Chloropeptin I.
Strategies to minimize degradation of Chloropeptin I during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Chloropeptin I during storage. The following troubleshooting guides and FA...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Chloropeptin I during storage. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing lyophilized Chloropeptin I?
For long-term stability, lyophilized Chloropeptin I should be stored at -20°C or, preferably, at -80°C. Storing it in a desiccator under these cold conditions will minimize degradation from residual moisture and thermal stress. For short-term storage (a few weeks), 4°C can be acceptable, but for periods longer than a month, colder temperatures are strongly recommended.
Q2: How should I store Chloropeptin I once it is in solution?
The stability of peptides in solution is significantly lower than in their lyophilized form. If storage in solution is unavoidable, it is recommended to:
Use a buffer at a pH of 6.0-7.0. While slightly acidic conditions (pH 5-6) are often recommended for peptides, Chloropeptin I is a product of an acid-catalyzed rearrangement of Chloropeptin II.[1][2] To avoid potential acid-catalyzed degradation or equilibrium shifts, a near-neutral pH is a safer starting point in the absence of specific stability data.
Divide the solution into single-use aliquots to prevent multiple freeze-thaw cycles.
Store the aliquots at -20°C or -80°C.
Use sterile buffers and filtration techniques to prevent microbial contamination.
Q3: My Chloropeptin I solution has changed color. What could be the cause?
A color change in your Chloropeptin I solution could indicate chemical degradation. Peptides containing tryptophan, such as Chloropeptin I, are susceptible to oxidation, which can sometimes result in colored degradation products. Exposure to light and oxygen can accelerate this process. It is advisable to prepare fresh solutions and ensure they are protected from light and that the headspace of the storage vial is minimized or purged with an inert gas like argon or nitrogen.
Q4: I am seeing multiple peaks in my HPLC analysis of a stored Chloropeptin I sample. What are these?
The appearance of new peaks in your HPLC chromatogram likely indicates the presence of degradation products. Common peptide degradation pathways that can lead to new chromatographic peaks include:
Oxidation: Particularly of tryptophan residues.
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
Deamidation: Of asparagine or glutamine residues if present in the peptide chain.
Isomerization: Rearrangement of the peptide structure. Given that Chloropeptin I is a rearrangement product of Chloropeptin II, other isomerization or epimerization products could potentially form under certain conditions.
To identify these peaks, a stability-indicating HPLC method coupled with mass spectrometry (LC-MS) is recommended.
Troubleshooting Guides
Problem: Loss of biological activity of Chloropeptin I after storage.
Possible Cause
Troubleshooting Step
Improper Storage Temperature
Ensure lyophilized peptide is stored at -20°C or -80°C and solutions are stored frozen.
Multiple Freeze-Thaw Cycles
Prepare single-use aliquots of your Chloropeptin I solution to avoid repeated freezing and thawing.
Degradation in Solution
Prepare solutions fresh whenever possible. If storage is necessary, use a recommended buffer (pH 6.0-7.0) and store at -80°C for no longer than necessary.
Oxidation
Protect solutions from light and oxygen. Use degassed buffers and consider purging vials with an inert gas.
Adsorption to Surfaces
Use low-protein-binding tubes and pipette tips, especially for dilute solutions.
Problem: Poor solubility of lyophilized Chloropeptin I after storage.
Possible Cause
Troubleshooting Step
Hygroscopic Nature
Allow the vial of lyophilized Chloropeptin I to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.
Aggregation
Sonication may help to dissolve aggregates. If solubility issues persist, consider alternative solubilization protocols, starting with small amounts of organic solvents like DMSO or DMF, followed by dilution with an aqueous buffer.
Data Presentation
Table 1: General Recommendations for Chloropeptin I Storage Conditions
Form
Temperature
Duration
Atmosphere
Light Condition
Lyophilized Powder
-80°C
Long-term (Years)
Desiccated
Dark
-20°C
Mid-term (Months to a year)
Desiccated
Dark
4°C
Short-term (Weeks)
Desiccated
Dark
Solution (Aqueous Buffer, pH 6.0-7.0)
-80°C
Short-term (Days to weeks)
Inert Gas (e.g., N₂, Ar)
Dark
-20°C
Very short-term (Days)
Inert Gas (e.g., N₂, Ar)
Dark
Note: The stability of Chloropeptin I in solution is highly dependent on the specific conditions and has not been extensively reported in public literature. The recommendations for solutions are based on general principles for peptide stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Chloropeptin I
This protocol describes a general approach for developing a stability-indicating HPLC method to separate Chloropeptin I from its potential degradation products.
1. Instrumentation and Columns:
HPLC system with a UV-Vis or Diode Array Detector (DAD).
A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water.
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in acetonitrile.
Rationale: TFA is a common ion-pairing agent that improves peak shape for peptides. Formic acid is more compatible with mass spectrometry if LC-MS analysis is intended.
3. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: Monitor at multiple wavelengths, including 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tryptophan). A DAD is ideal for capturing the full UV spectrum.
Injection Volume: 10 µL
Gradient Elution: A typical gradient might be:
Time (min)
% Mobile Phase B
0
10
20
90
25
90
26
10
| 30 | 10 |
4. Sample Preparation:
Dissolve Chloropeptin I in a suitable solvent (e.g., a small amount of DMSO followed by dilution with the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
For stability studies, incubate the samples under stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and inject them at specified time points.
Protocol 2: Forced Degradation Study of Chloropeptin I
This protocol outlines a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
Prepare a stock solution of Chloropeptin I at a concentration of 1 mg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with an equivalent amount of 0.1 M HCl before injection.
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for various time points.
Thermal Degradation: Store the lyophilized powder and the stock solution at elevated temperatures (e.g., 60°C, 80°C) and analyze at different time points.
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber and analyze at different time points. A control sample should be kept in the dark at the same temperature.
3. Analysis:
Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
If available, use LC-MS to obtain mass information on the parent compound and any degradation products to aid in their identification.
Visualizations
Caption: Potential degradation pathways of Chloropeptin I.
Caption: Workflow for a forced degradation study of Chloropeptin I.
Technical Support Center: Enhancing the Yield of Chloropeptin I Total Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Chloropeptin I. The informa...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the total synthesis of Chloropeptin I. The information is designed to address specific experimental challenges and enhance synthetic efficiency.
Troubleshooting Guide
This section addresses common issues encountered during the total synthesis of Chloropeptin I, with a focus on yield optimization.
Issue 1: Low Yield in the Key Macrocyclization Step
Question: My intramolecular macrocyclization reaction to form the biaryl or biaryl ether linkage is resulting in a low yield. What are the critical parameters to investigate?
Answer: The yield of the macrocyclization is highly dependent on the chosen strategy and reaction conditions.
For the Larock Indole Synthesis (Boger approach):
Palladium Catalyst and Ligand: Ensure the use of an appropriate palladium source (e.g., Pd(OAc)₂) and a suitable ligand like 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBPF).[1] The ratio of palladium to ligand can be critical.
Base: A soluble organic base such as triethylamine (Et₃N) has been shown to be effective, minimizing side reactions like dehalogenation and epimerization that can occur with insoluble inorganic bases.[1]
Solvent and Concentration: The reaction is typically run in a mixed solvent system (e.g., toluene/acetonitrile) at reflux.[1] Ensure the reaction is performed under high dilution conditions (e.g., 1 mM) to favor intramolecular cyclization over intermolecular polymerization.
Substrate Purity: The purity of the linear peptide precursor is paramount. Impurities can poison the catalyst or lead to undesired side products.
For the Stille Coupling (Snapper-Hoveyda approach):
Palladium Catalyst: Palladium(0) catalysts such as Pd(PPh₃)₄ are commonly used.[2]
Additive: The addition of collidine has been reported to be beneficial in preventing the precipitation of palladium black, thereby maintaining catalyst activity.[2]
Stannane Reagent: The purity and stability of the organostannane precursor are crucial for efficient transmetalation.
Temperature and Reaction Time: Optimization of the reaction temperature and duration is necessary to drive the reaction to completion without significant decomposition of the starting material or product.
Issue 2: Poor Atropisomeric Selectivity in Macrocyclization
Question: The macrocyclization is proceeding, but I am obtaining an unfavorable ratio of the desired (R)-atropisomer to the undesired (S)-atropisomer. How can I improve the diastereoselectivity?
Answer: Achieving the correct atropisomer is a significant challenge in the synthesis of Chloropeptins.
In the Larock Macrocyclization:
Protecting Groups: The choice of protecting group on the aniline nitrogen can influence the atropdiastereoselectivity. An acetyl group has been shown to enhance the selectivity.[3]
Steric Hindrance: The use of a sterically bulky substituent, such as a triethylsilyl (TES) group, on the alkyne terminus can direct the cyclization to favor the desired atropisomer.[1][3]
Pre-existing Stereocenters: The stereochemistry of the pre-formed macrocycle can influence the atropisomeric outcome of the second macrocyclization. For instance, in one approach to Chloropeptin II, a late-stage Suzuki coupling yielded exclusively the unnatural (S)-atropisomer, highlighting the influence of the existing macrocyclic structure.[1]
In the Stille/Suzuki Coupling Approaches:
Order of Ring Closure: The sequence in which the two macrocycles are formed can have a profound impact on the atropisomeric outcome. It has been observed that the atropodiastereoselectivity of the biaryl ring closure is dependent on the stereochemistry of the pre-formed left-hand ring system.[4][5]
Issue 3: Side Reactions During Synthesis
Question: I am observing significant side product formation, such as epimerization or dehalogenation. What measures can be taken to minimize these?
Answer:
Epimerization: Racemization-prone phenylglycine units are a key feature of Chloropeptin.
Coupling Reagents: Use coupling reagents known to suppress epimerization, such as HATU, in combination with a non-nucleophilic base like 2,6-lutidine.[4]
Temperature Control: Perform coupling reactions at low temperatures (e.g., -20 °C to 0 °C) to minimize the risk of racemization.
Dehalogenation: This can be a problem in palladium-catalyzed reactions.
Base Selection: As mentioned, using a soluble organic base like Et₃N instead of insoluble inorganic bases can eliminate competitive aryl chloride dehalogenation in the Larock macrocyclization.[1]
Frequently Asked Questions (FAQs)
Question: What are the primary synthetic routes to Chloropeptin I?
Answer: There are two main strategies for the total synthesis of Chloropeptin I:
Direct Synthesis: This approach, pioneered by Snapper and Hoveyda, involves the late-stage formation of the second macrocycle directly yielding Chloropeptin I.[1][5] A key step in their synthesis was an intramolecular biaryl Stille coupling.[1][5]
Synthesis via Chloropeptin II (Complestatin): A more recent approach involves the total synthesis of the more strained isomer, Chloropeptin II (also known as Complestatin), which is then converted to the thermodynamically more stable Chloropeptin I through a clean, high-yielding acid-catalyzed rearrangement.[1][3][4] This route often employs an intramolecular Larock indole synthesis for the initial macrocyclization.[1][3]
Question: What are the advantages and disadvantages of synthesizing Chloropeptin I via Chloropeptin II?
Answer:
Advantages: The acid-catalyzed rearrangement of Chloropeptin II to Chloropeptin I is a very efficient and high-yielding final step (>90%).[1] This allows for the optimization of the synthesis of the more challenging Chloropeptin II, with the final conversion to the target molecule being straightforward. The Larock macrocyclization used in this route has been shown to proceed in high conversion (89%).[3][6]
Disadvantages: This route is one step longer than a direct synthesis. Additionally, the synthesis of the more strained Chloropeptin II presents its own set of challenges.
Question: What is the reported yield for the final conversion of Chloropeptin II to Chloropeptin I?
Answer: The acid-catalyzed rearrangement of Chloropeptin II to Chloropeptin I proceeds in high yield, reported to be over 90%.[1] A convenient method involves treating Chloropeptin II with 50% TFA/H₂O at 50 °C.[1][7]
Data Presentation
The following tables summarize the yields of key reactions in the total synthesis of Chloropeptin I.
Table 1: Comparison of Key Macrocyclization Reactions
Technical Support Center: Optimization of the Acid-Catalyzed Rearrangement of Chloropeptin II to Chloropeptin I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acid-catalyzed rearrangement of Chloropep...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the acid-catalyzed rearrangement of Chloropeptin II to Chloropeptin I.
Frequently Asked Questions (FAQs)
Q1: What is the acid-catalyzed rearrangement of Chloropeptin II to Chloropeptin I?
The acid-catalyzed rearrangement is a chemical transformation where the more strained Chloropeptin II isomer is converted to the less strained and more stable Chloropeptin I isomer.[1][2] This process is typically achieved with high efficiency using a strong acid like trifluoroacetic acid (TFA).[1][2]
Q2: What is the typical yield for this rearrangement?
The rearrangement is known to be a high-yielding reaction, often exceeding 90%.[1][2]
Q3: Does the rearrangement affect the stereochemistry of the molecule?
No, a key feature of this rearrangement is that it proceeds with retention of the atropisomer stereochemistry.[1][2]
Q4: Is Chloropeptin I a natural product or just an artifact of the synthesis?
While the acid-catalyzed rearrangement can be performed synthetically, Chloropeptin I has been established as an authentic natural product and not merely an artifact derived from the acid-catalyzed conversion of Chloropeptin II.[1]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or no conversion to Chloropeptin I
Incomplete deprotection of the indole nitrogen: An acetyl group on the indole nitrogen has been shown to inhibit the rearrangement.[2]
Ensure complete removal of any protecting groups on the indole nitrogen prior to attempting the rearrangement. The deprotection of a precursor with LiOH has been reported.[1][2]
Insufficient acid strength or concentration: The rearrangement requires a strong acid to proceed efficiently.
Use neat trifluoroacetic acid (TFA) or a 50% aqueous solution of TFA as reported in the literature.[1]
Low reaction temperature: The reaction is typically conducted at elevated temperatures (50-60 °C).[1][3]
Ensure the reaction mixture is heated to the recommended temperature and maintained throughout the reaction time.
Reaction is too fast and difficult to monitor
Use of neat TFA: Neat TFA can lead to very rapid conversion, sometimes in under 15 minutes.[1]
For better control and monitoring, consider using 50% TFA in water, which slows the reaction time to several hours.[1]
Presence of unexpected side products
Decomposition: Prolonged exposure to strong acid at high temperatures might lead to degradation.
Monitor the reaction progress closely using a suitable analytical technique like LCMS.[1] Avoid unnecessarily long reaction times.
Difficulty in purifying Chloropeptin I
Residual starting material: Incomplete reaction will result in a mixture of Chloropeptin I and II.
Optimize reaction time and temperature to drive the reaction to completion. Consider adjusting the acid concentration.
Baseline impurities: Impurities present in the starting Chloropeptin II will be carried through the reaction.
Ensure the starting material is of high purity before proceeding with the rearrangement.
Quantitative Data Summary
The following table summarizes the reported reaction conditions for the acid-catalyzed rearrangement.
Preparation: Ensure the starting Chloropeptin II is of high purity and that any protecting groups, particularly on the indole nitrogen, have been removed.
Reaction Setup: In a suitable reaction vessel, dissolve Chloropeptin II in neat trifluoroacetic acid (TFA).
Reaction Conditions: Heat the reaction mixture to 50 °C.
Monitoring: Monitor the reaction progress by LCMS. The reaction is expected to be complete in less than 15 minutes.[1]
Work-up and Purification: Once the reaction is complete, carefully remove the TFA under reduced pressure. Purify the resulting Chloropeptin I using standard chromatographic techniques.
Protocol 2: Controlled Rearrangement with 50% Aqueous TFA
Preparation: Begin with highly pure, deprotected Chloropeptin II.
Reaction Setup: Dissolve the Chloropeptin II in a 1:1 mixture of trifluoroacetic acid (TFA) and water.
Reaction Conditions: Heat the solution to 50 °C.
Monitoring: The reaction is significantly slower under these conditions, with a reported time of approximately 5 hours.[1] Monitor the conversion of Chloropeptin II to Chloropeptin I by LCMS.
Work-up and Purification: After completion, concentrate the reaction mixture to remove the acid and water. Purify the crude Chloropeptin I via chromatography.
Visualizations
Caption: Workflow for the rearrangement of Chloropeptin II.
Caption: Key factors affecting the acid-catalyzed rearrangement.
Caption: Simplified reaction pathway from Chloropeptin II to I.
Technical Support Center: Optimizing Biaryl Ether Formation in Chloropeptin I Synthesis
For researchers, scientists, and drug development professionals engaged in the complex synthesis of Chloropeptin I, the intramolecular biaryl ether formation represents a critical and often challenging step. This guide p...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals engaged in the complex synthesis of Chloropeptin I, the intramolecular biaryl ether formation represents a critical and often challenging step. This guide provides practical troubleshooting advice and frequently asked questions to improve the efficiency and success rate of this key macrocyclization.
Frequently Asked Questions (FAQs)
Q1: What is the preferred method for the biaryl ether formation in the total synthesis of Chloropeptin I?
A1: The most successfully reported method is an intramolecular aromatic nucleophilic substitution (SNAr) reaction. This approach is used to form the 16-membered macrocycle of the left-hand ring system of Chloropeptin.[1][2][3][4]
Q2: Why is the SNAr reaction challenging in the context of Chloropeptin I synthesis?
A2: The difficulty lies in this being a late-stage macrocyclization on a complex peptide backbone.[5][6] Several factors can impede the reaction, including substrate complexity, potential for side reactions like ester hydrolysis, and the need for high dilution to favor intramolecular over intermolecular reactions. Maintaining strictly anhydrous conditions is also crucial for success.[1]
Q3: What are the typical reagents and conditions for this SNAr macrocyclization?
A3: Successful syntheses have employed potassium carbonate (K2CO3) as the base, 18-crown-6 to solubilize the potassium salt, and 4 Å molecular sieves to ensure anhydrous conditions. The reaction is typically carried out in a high-boiling polar aprotic solvent like tetrahydrofuran (THF) at elevated temperatures (around 60 °C) under high dilution (0.5 mM).[1]
Q4: Are there alternative methods to the SNAr reaction for forming this biaryl ether linkage?
A4: While the SNAr approach is well-documented for this specific macrocycle, other modern cross-coupling reactions are generally employed for biaryl ether synthesis. These include Ullmann-type couplings, which are copper-catalyzed reactions, and palladium-catalyzed Buchwald-Hartwig aminations.[7][8] However, the harsh conditions often required for traditional Ullmann reactions can be detrimental to complex substrates with sensitive functional groups and stereocenters.[7][9] Newer, milder catalytic systems for Ullmann-type reactions have been developed.[10][11]
Troubleshooting Guide
Problem 1: Low or no yield of the desired macrocycle.
Question: My SNAr macrocyclization reaction is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I address them?
Answer:
Inadequate Anhydrous Conditions: The presence of trace amounts of water can lead to competitive hydrolysis of the methyl ester, preventing cyclization.[1]
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Activate molecular sieves by heating under vacuum before use.
Insufficient Base Strength or Solubility: The phenoxide needs to be generated in situ for the nucleophilic attack. If the base is not strong enough or is poorly soluble, the reaction will not proceed.
Solution: Use a suitable base like potassium carbonate. The addition of 18-crown-6 is crucial to enhance the solubility and reactivity of the potassium carbonate in THF.[1]
Reaction Temperature is Too Low: The activation energy for the SNAr reaction might not be reached.
Solution: The reaction is typically performed at an elevated temperature, around 60 °C.[1] Consider a slight increase in temperature if the reaction is sluggish, but be mindful of potential decomposition.
High Concentration: At higher concentrations, intermolecular reactions can compete with the desired intramolecular macrocyclization, leading to oligomerization.
Solution: Adhere to high-dilution conditions (e.g., 0.5 mM) to favor the intramolecular pathway.[1]
Problem 2: Formation of significant side products.
Question: I am observing significant formation of side products alongside my desired macrocycle. How can I identify and minimize them?
Answer:
Hydrolysis of Methyl Ester: As mentioned, water contamination can lead to the hydrolysis of the C-terminal methyl ester, which will not cyclize.
Solution: Implement rigorous anhydrous techniques as described above.
Epimerization: The use of strong bases and elevated temperatures can sometimes lead to epimerization at stereogenic centers.
Solution: While reported conditions with K2CO3 seem to avoid this, if epimerization is suspected, consider using a milder base or slightly lower temperatures, though this may impact reaction time and yield.
Intermolecular Coupling: If high-dilution is not maintained, dimerization or oligomerization can occur.
Solution: Use a syringe pump for the slow addition of the substrate to the reaction mixture to maintain high dilution.
Key Experiment: Intramolecular SNAr Macrocyclization for Biaryl Ether Formation
This protocol is based on the successful synthesis reported by Boger and co-workers.[1]
Preparation:
All glassware must be oven-dried at 120 °C overnight and cooled under a stream of dry argon or nitrogen.
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone under a nitrogen atmosphere.
4 Å molecular sieves should be activated by heating at 200 °C under high vacuum for several hours.
Reaction Setup:
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add activated 4 Å molecular sieves (approximately 1 g per 100 mL of solvent).
Add potassium carbonate (K2CO3, typically 5-10 equivalents) and 18-crown-6 (typically 1-2 equivalents) to the flask.
Add the required volume of anhydrous THF to achieve a final substrate concentration of 0.5 mM.
Heat the mixture to 60 °C with vigorous stirring.
Substrate Addition:
Dissolve the linear peptide precursor in a minimal amount of anhydrous THF.
Using a syringe pump, add the solution of the linear peptide to the heated reaction mixture over a period of several hours to maintain high-dilution conditions.
Reaction Monitoring:
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the product. The reaction typically requires 48-64 hours for completion.[1]
Work-up and Purification:
After the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove the molecular sieves and inorganic salts.
Concentrate the filtrate under reduced pressure.
The crude product is then purified by flash column chromatography on silica gel to afford the desired macrocyclic biaryl ether.
Use of additives like MeOH and collidine to improve Chloropeptin I synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of additives like methanol (MeOH) and collid...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of additives like methanol (MeOH) and collidine to improve reactions in the synthesis of Chloropeptin I.
Frequently Asked Questions (FAQs)
Q1: What is the general role of collidine in peptide synthesis?
A1: Collidine, specifically 2,4,6-trimethylpyridine, serves as a non-nucleophilic, sterically hindered weak base. Its primary role is to neutralize acidic byproducts formed during amino acid activation and coupling steps. In cases with a significant risk of racemization, the weaker basicity of collidine is recommended over stronger bases like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[1][2] It is also used to create basic solutions for coupling amino acids in solid-phase peptide synthesis (SPPS).[3]
Q2: What is the specific, beneficial role of collidine in the synthesis of Chloropeptin I?
A2: In the total synthesis of Chloropeptin I, collidine has been identified as having a positive influence on a crucial macrocyclization step.[4] Specifically, it is used to promote a diastereoselective Palladium-mediated cross-coupling reaction that efficiently forms one of the macrocycles within the complex structure of Chloropeptin I.[4] This key reaction is performed in the presence of four unprotected phenols.[4]
Q3: What is the specific role of methanol (MeOH) as an additive in Chloropeptin I synthesis?
A3: Research on the total synthesis of Chloropeptin I has revealed a positive effect of MeOH in the Copper-mediated biaryl ether formation.[4] This reaction is essential for creating one of the two macrocyclic peptide moieties of the molecule.[4]
Q4: Can MeOH be used as a general solvent for peptide coupling reactions?
A4: No, methanol is generally not recommended as a primary solvent for amino acid coupling. As a nucleophilic solvent, it can react with the activated amino acid to form an unwanted methyl ester, thus terminating the peptide chain extension.[5] Its use in peptide synthesis is typically limited to washing resins between steps or, as seen in the specific case of Chloropeptin I synthesis, as a co-solvent or additive in particular reactions where it has been shown to be beneficial.[4][5][6]
Troubleshooting Guide
Problem: Low yield or poor diastereoselectivity during the Pd-mediated macrocyclization for the second ring of Chloropeptin I.
Cause: Inefficient coupling, side reactions, or epimerization due to the use of an inappropriate base.
Solution: The addition of collidine as the base has been shown to have a positive influence on this specific diastereoselective Pd-mediated cross-coupling reaction.[4] Using a weaker, sterically hindered base like collidine can minimize racemization and improve the efficiency of this critical macrocyclization.[1][2]
Problem: Low yield during the Cu-mediated biaryl ether formation to create one of the macrocycles.
Cause: Poor reaction kinetics or solubility issues may be hindering the formation of the biaryl ether bond.
Solution: The use of MeOH as an additive or co-solvent in the reaction mixture has been found to have a positive effect on this specific Cu-mediated macrocyclization step in the synthesis of Chloropeptin I.[4]
Problem: Racemization is detected in peptide fragments, especially at sensitive amino acid residues.
Cause: The base used during the coupling step may be too strong, leading to the abstraction of the α-proton of the activated amino acid.[7]
Solution: Replace stronger bases like DIPEA with a weaker base such as collidine.[1][2] This is particularly important when coupling peptide fragments where the risk of racemization is higher.
Problem: Peptide aggregation is observed during solid-phase synthesis, leading to incomplete reactions.
Cause: Hydrophobic sequences can self-associate through hydrogen bonding, causing the peptide-resin to fail to swell properly and hindering reagent access.[8][9]
Solution: While not a direct application of MeOH or collidine during coupling, several strategies can mitigate aggregation. These include switching to a more polar solvent like N-methylpyrrolidone (NMP), adding chaotropic salts, or using microwave irradiation.[8][10] Studies have also investigated the use of different bases, including collidine, in optimizing the synthesis of such "difficult peptides".[11]
Data Presentation
Table 1: Comparison of Common Bases in Peptide Synthesis
Feature
DIPEA (N,N-Diisopropylethylamine)
Collidine (2,4,6-Trimethylpyridine)
Basicity
Stronger
Weaker
Steric Hindrance
High
High
Primary Use
General purpose base for peptide coupling and Fmoc-SPPS.
Recommended for couplings with a high risk of racemization.[1][2]
Potential Issues
Can promote racemization in sensitive couplings.
May be less effective in driving certain difficult couplings to completion due to lower basicity.
Specific Use in Chloropeptin I
Not specified as optimal.
Beneficial for the diastereoselective Pd-mediated cross-coupling macrocyclization.[4]
Table 2: Summary of Additive Effects in Key Chloropeptin I Synthesis Steps
Likely improves solubility of intermediates and/or influences the catalytic cycle of the copper reagent.
Pd-mediated cross-coupling (Macrocycle 2)
Collidine
Positive influence, resulting in efficient formation of the macrocycle.[4]
Acts as a mild base to facilitate the cross-coupling while minimizing side reactions like epimerization, which is critical for diastereoselectivity.[1][4]
Experimental Protocols
Disclaimer: The following are representative protocols based on published synthetic routes. Researchers should consult the primary literature for detailed conditions and may need to optimize these protocols for their specific substrates and laboratory conditions.
Protocol 1: Representative Diastereoselective Pd-Mediated Cross-Coupling using Collidine
This protocol is based on the key macrocyclization step where collidine is employed.
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the linear peptide precursor in a suitable anhydrous solvent (e.g., THF, DMF).
Reagent Addition: Add the Palladium catalyst (e.g., Pd(OAc)₂) and the appropriate ligand.
Base Addition: Add 2 to 4 equivalents of collidine to the reaction mixture.
Reaction: Stir the mixture at the temperature specified in the literature (e.g., 25°C to 60°C) and monitor the reaction progress by LC-MS or TLC. The reaction may take several hours.
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.
Purification: Wash the filtrate with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove the base and other impurities. Dry the organic layer, concentrate under reduced pressure, and purify the resulting macrocycle using column chromatography.
Protocol 2: Representative Cu-Mediated Biaryl Ether Formation using MeOH
This protocol is based on the macrocyclization step where methanol is a beneficial additive.
Preparation: To a reaction vessel under an inert atmosphere, add the linear peptide precursor and the Copper catalyst (e.g., CuI or other Cu(I)/Cu(II) sources).
Solvent System: Add the primary reaction solvent (e.g., DMF, Toluene) followed by the addition of Methanol (MeOH) as a co-solvent. The ratio of solvents should be based on the optimized conditions reported in the literature.
Initiation: Add any required ligands and/or bases (e.g., Cs₂CO₃, K₂CO₃).
Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-110°C) and stir vigorously. Monitor the formation of the macrocycle by LC-MS.
Work-up: After the reaction is complete, cool the mixture and perform a standard work-up procedure, which may involve filtration, extraction, and washing of the organic phase.
Purification: Concentrate the crude product and purify by flash chromatography or preparative HPLC to isolate the desired macrocyclic product.
Visualizations
Caption: Workflow for selecting a base in peptide synthesis.
Caption: Key macrocyclization steps in Chloropeptin I synthesis.
A Comparative Analysis of Chloropeptin I and Chloropeptin II (Complestatin)
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and pharmacological properties of two potent, structurally related cyclic peptides. Chloropeptin I and Chloropeptin...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and pharmacological properties of two potent, structurally related cyclic peptides.
Chloropeptin I and Chloropeptin II, the latter also widely known as complestatin, are complex non-ribosomal peptides isolated from Streptomyces species. These compounds have garnered significant interest in the scientific community due to their potent and diverse biological activities, including anti-HIV, antibacterial, and complement inhibitory effects. Structurally, they are characterized by a rigid, bicyclic hexapeptide core containing unusual chlorinated amino acid residues. A key chemical distinction is that Chloropeptin II can be converted to the less strained Chloropeptin I via an acid-catalyzed rearrangement.[1] This guide provides a detailed comparative analysis of their biological performance, supported by quantitative data and experimental methodologies.
Data Presentation: A Quantitative Comparison
The following tables summarize the key inhibitory activities of Chloropeptin I and Chloropeptin II, providing a clear comparison of their potency across different biological targets.
This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented data.
Anti-HIV Assays
1. HIV gp120-CD4 Binding Inhibition Assay:
This assay quantifies the ability of a compound to inhibit the interaction between the HIV envelope glycoprotein gp120 and the CD4 receptor on T-cells. A common method is a cell-based ELISA. Briefly, 96-well plates are coated with soluble CD4 (sCD4). A mixture of recombinant gp120 and the test compound (Chloropeptin I or II) at various concentrations is then added to the wells. After incubation, the wells are washed to remove unbound gp120. The amount of bound gp120 is detected using a specific monoclonal antibody (e.g., 2G12) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) for colorimetric detection. The IC50 value is calculated as the concentration of the compound that reduces gp120 binding by 50%.[7]
2. HIV-1 Integrase Inhibition Assay:
This assay measures the inhibition of the HIV-1 integrase enzyme, which is responsible for inserting the viral DNA into the host genome. A typical in vitro assay involves two key steps: 3'-end processing and strand transfer. For the coupled assay, a donor substrate DNA (mimicking the viral DNA LTR) is immobilized on a plate. Recombinant HIV-1 integrase is added, followed by the test compound. A target substrate DNA is then introduced to initiate the strand transfer reaction. The integrated product is detected using an antibody specific for a modification on the target DNA, often linked to a reporter enzyme. The IC50 is the concentration of the inhibitor that reduces the integrase activity by 50%.[8][9]
Antibacterial Assays
1. Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure. A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton Broth). Each well is then inoculated with a standardized suspension of the bacterial strain (e.g., Staphylococcus aureus). The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]
2. Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Inhibition Assay:
This enzyme inhibition assay measures the activity of FabI, a key enzyme in bacterial fatty acid synthesis. The assay is typically performed in a 96-well plate format. The reaction mixture contains the purified FabI enzyme, its substrate (e.g., crotonoyl-ACP or a synthetic analog), and the cofactor NADH or NADPH. The test compound is added at various concentrations. The consumption of NADH or NADPH is monitored by the decrease in absorbance at 340 nm over time. The initial reaction velocities are calculated, and the IC50 value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.[11][12]
Complement Inhibition Assay
Hemolysis Inhibition Assay:
This assay assesses the ability of a compound to inhibit the complement-mediated lysis of red blood cells. Sensitized sheep erythrocytes (EA), which are sheep red blood cells coated with antibodies, are used as the target. A standardized amount of complement source (e.g., guinea pig or human serum) is incubated with the test compound at various concentrations. The sensitized erythrocytes are then added to the mixture. After incubation, the degree of hemolysis is quantified by measuring the absorbance of the supernatant at a wavelength that detects released hemoglobin. The IC50 is the concentration of the compound that inhibits hemolysis by 50%.[6]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known mechanisms of action for Chloropeptin I and Chloropeptin II, providing a visual representation of their inhibitory effects on key biological pathways.
Caption: Inhibition of HIV-1 entry and replication by Chloropeptins.
Caption: Inhibition of bacterial fatty acid synthesis via FabI.
A Comparative Guide to the Biological Activity of Chloropeptin I and Other HIV Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activity of Chloropeptin I with other prominent HIV entry inhibitors, supported by experimenta...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Chloropeptin I with other prominent HIV entry inhibitors, supported by experimental data. The information is intended to assist researchers in understanding the landscape of HIV entry inhibition and to inform future drug development efforts.
Introduction to HIV Entry Inhibition
The entry of the human immunodeficiency virus (HIV) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. This process is a complex cascade of events involving the interaction of viral envelope glycoproteins (gp120 and gp41) with the host cell's CD4 receptor and a coreceptor, typically CCR5 or CXCR4. HIV entry inhibitors are a class of antiretroviral drugs that disrupt this process at various stages, preventing the virus from gaining access to the cellular machinery it needs to replicate. This guide focuses on comparing the biological activity of Chloropeptin I, a naturally derived peptide antibiotic, with several approved HIV entry inhibitors: Maraviroc, Enfuvirtide, Ibalizumab, and Fostemsavir.
Mechanisms of Action
The HIV entry inhibitors discussed in this guide employ distinct mechanisms to block viral entry. Understanding these differences is crucial for evaluating their potential applications and for designing novel therapeutic strategies.
Chloropeptin I
Chloropeptin I is a peptide antibiotic that has been shown to inhibit the binding of the HIV-1 envelope glycoprotein gp120 to the CD4 receptor.[1][2] By interfering with this initial attachment step, it prevents the subsequent conformational changes in the viral envelope that are necessary for coreceptor binding and membrane fusion.
Maraviroc
Maraviroc is a CCR5 receptor antagonist. It is a small molecule that selectively and reversibly binds to the CCR5 coreceptor on the host cell surface. This binding induces a conformational change in CCR5, which in turn blocks the interaction between the HIV-1 gp120 protein and the coreceptor, a critical step for the entry of CCR5-tropic HIV-1 strains.[3]
Enfuvirtide
Enfuvirtide is a fusion inhibitor. It is a synthetic peptide that mimics a region of the HIV-1 gp41 transmembrane glycoprotein known as the second heptad repeat (HR2). Enfuvirtide binds to the first heptad repeat (HR1) region of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes.[4] This action effectively blocks the final step of viral entry.
Ibalizumab
Ibalizumab is a post-attachment inhibitor. It is a humanized monoclonal antibody that binds to domain 2 of the CD4 receptor on host T cells. While it does not block the initial binding of gp120 to CD4, it prevents the subsequent conformational changes in the gp120-CD4 complex that are necessary for interaction with the CCR5 or CXCR4 coreceptors.[5][6]
Fostemsavir
Fostemsavir is an attachment inhibitor. It is a prodrug of temsavir, which binds directly to the HIV-1 gp120 envelope glycoprotein. This binding prevents the initial attachment of the virus to the host cell's CD4 receptor, thereby inhibiting the first step of viral entry.[7][8]
Comparative Biological Activity
The following table summarizes the in vitro biological activity of Chloropeptin I and the other HIV entry inhibitors. The 50% inhibitory concentration (IC50) is a common measure of a drug's potency, representing the concentration required to inhibit 50% of the viral activity in a given assay. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the HIV-1 strain, cell line, and assay format used.
Accurate and reproducible assessment of the biological activity of HIV entry inhibitors relies on standardized experimental protocols. Below are detailed methodologies for key assays cited in this guide.
gp120-CD4 Binding Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell CD4 receptor.
Materials:
Recombinant soluble CD4 (sCD4)
Recombinant gp120 from a specific HIV-1 strain
96-well ELISA plates
Wash buffer (e.g., PBS with 0.05% Tween 20)
Blocking buffer (e.g., PBS with 3% BSA)
Test compounds (e.g., Chloropeptin I) at various concentrations
Anti-gp120 primary antibody
HRP-conjugated secondary antibody
TMB substrate
Stop solution (e.g., 2N H2SO4)
Microplate reader
Protocol:
Coat the wells of a 96-well ELISA plate with sCD4 overnight at 4°C.
Wash the wells with wash buffer to remove unbound sCD4.
Block the wells with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
Wash the wells with wash buffer.
Pre-incubate gp120 with serial dilutions of the test compound for 1 hour at 37°C.
Add the gp120-compound mixture to the sCD4-coated wells and incubate for 2 hours at 37°C.
Wash the wells extensively to remove unbound gp120 and compound.
Add the anti-gp120 primary antibody and incubate for 1 hour at 37°C.
Wash the wells.
Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
Wash the wells.
Add TMB substrate and incubate in the dark until a color change is observed.
Stop the reaction by adding the stop solution.
Measure the absorbance at 450 nm using a microplate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 envelope glycoproteins with cells expressing CD4 and coreceptors.
Materials:
Effector cell line expressing HIV-1 Env and a reporter gene component (e.g., α-fragment of β-galactosidase).
Target cell line expressing CD4, CCR5/CXCR4, and the complementary reporter gene component (e.g., ω-fragment of β-galactosidase).
Test compounds at various concentrations.
Cell culture medium.
Lysis buffer.
Substrate for the reporter enzyme (e.g., chlorophenol red-β-D-galactopyranoside).
Microplate reader.
Protocol:
Seed the effector and target cells in separate plates and culture overnight.
On the day of the assay, detach the cells and resuspend them in fresh medium.
Mix the effector and target cells in a 1:1 ratio in a 96-well plate.
Add serial dilutions of the test compounds to the cell mixture.
Incubate the plate at 37°C for a defined period (e.g., 2-6 hours) to allow for cell fusion.
Lyse the cells by adding lysis buffer.
Add the reporter enzyme substrate to the cell lysate.
Incubate at 37°C until a color change is observed.
Measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the percent inhibition of cell fusion and determine the IC50 value.
Virus-Cell Fusion Assay (β-Lactamase Assay)
This assay quantifies the fusion of individual viral particles with target cells by measuring the delivery of a virus-encapsulated enzyme, β-lactamase (BlaM), into the cytoplasm of the target cells.
Materials:
HIV-1 pseudoviruses containing a BlaM-Vpr fusion protein.
Target cells expressing CD4 and CCR5/CXCR4.
CCF2-AM, a fluorescent substrate for BlaM.
Test compounds at various concentrations.
96-well or 384-well plates.
Fluorescence microplate reader.
Protocol:
Seed target cells in a multi-well plate and culture overnight.
Pre-incubate the HIV-1 pseudoviruses with serial dilutions of the test compounds for 1 hour at 37°C.
Add the virus-compound mixture to the target cells.
Centrifuge the plate at a low speed to facilitate virus-cell contact and synchronize infection.
Incubate the plate at 37°C for a defined period (e.g., 1.5-3 hours) to allow for viral fusion.
Remove the virus-containing medium and load the cells with the CCF2-AM substrate.
Incubate the plate at room temperature in the dark for several hours to allow for substrate cleavage.
Measure the fluorescence emission at two wavelengths (e.g., 447 nm for cleaved substrate and 520 nm for uncleaved substrate) using a fluorescence microplate reader.
Calculate the ratio of blue to green fluorescence to determine the extent of viral fusion.
Calculate the percent inhibition of fusion and determine the IC50 value.
Visualizing HIV Entry and Inhibition
The following diagrams illustrate the HIV entry pathway and the points of intervention for the discussed inhibitors.
Figure 1: Simplified schematic of the HIV-1 entry process.
Figure 2: Points of intervention for different HIV entry inhibitors.
Figure 3: A general experimental workflow for screening HIV entry inhibitors.
Conclusion
Chloropeptin I represents an interesting natural product with anti-HIV activity that targets the initial attachment of the virus to the host cell. When compared to approved HIV entry inhibitors, it targets the same step as Fostemsavir. The other inhibitors, Maraviroc, Enfuvirtide, and Ibalizumab, act at subsequent stages of the entry process, highlighting the diversity of strategies available for entry inhibition. While the reported IC50 for Chloropeptin I is in the micromolar range, which is less potent than the nanomolar activities of the approved drugs, its unique chemical structure may offer a scaffold for the development of new and more potent gp120-CD4 binding inhibitors. Further research is warranted to fully characterize the antiviral spectrum and potential of Chloropeptin I and its derivatives. The experimental protocols and comparative data presented in this guide provide a foundation for such future investigations.
Cross-reactivity studies of Chloropeptin I with other peptides
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for assessing the cross-reactivity of Chloropeptin I, a potent anti-HIV agent, with other structurally related peptides. Due...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of Chloropeptin I, a potent anti-HIV agent, with other structurally related peptides. Due to the limited publicly available data on the specific cross-reactivity of Chloropeptin I, this document outlines a proposed comparative study based on its known structural analogs and established experimental protocols. The primary objective is to offer a robust methodological foundation for researchers seeking to investigate the binding specificity of this complex cyclic peptide.
Chloropeptin I is a heterodetic cyclic peptide isolated from Streptomyces species, notable for its inhibition of the gp120-CD4 binding, a critical step in HIV-1 entry into host cells[1][2]. Its intricate structure, featuring chlorinated phenylglycine residues, bears resemblance to other complex peptides, including its isomer Chloropeptin II (also known as Complestatin) and the broader class of glycopeptide antibiotics such as Vancomycin[3][4]. Understanding the potential for cross-reactivity is crucial for evaluating its specificity as a therapeutic agent and predicting potential off-target effects.
Potential Cross-Reactive Peptides
Based on structural similarity, the following peptides are proposed for a comparative cross-reactivity study with Chloropeptin I:
Chloropeptin II (Complestatin): As a structural isomer of Chloropeptin I, it represents the most likely candidate for cross-reactivity. Both peptides are known to inhibit HIV-1 integrase, in addition to Chloropeptin I's activity against gp120[3].
Vancomycin: A well-characterized glycopeptide antibiotic, Vancomycin shares a complex, rigid macrocyclic structure with Chloropeptin I. While their primary mechanisms of action differ, the potential for shared binding motifs warrants investigation. Cross-reactivity among glycopeptides is a recognized phenomenon, though often studied in the context of hypersensitivity reactions[5][6][7].
Comparative Data Summary (Hypothetical)
The following table is a template for summarizing quantitative data from cross-reactivity experiments. The target protein for these proposed studies is the HIV-1 envelope glycoprotein gp120, the known binding partner of Chloropeptin I.
Peptide
Target Protein
Assay Method
Binding Affinity (KD)
Percent Cross-Reactivity
Chloropeptin I
HIV-1 gp120
SPR
Expected High Affinity
100% (Reference)
Chloropeptin II
HIV-1 gp120
SPR
To be determined
To be determined
Vancomycin
HIV-1 gp120
SPR
To be determined
To be determined
Chloropeptin I
HIV-1 gp120
ELISA
IC50 Value
100% (Reference)
Chloropeptin II
HIV-1 gp120
ELISA
IC50 Value
To be determined
Vancomycin
HIV-1 gp120
ELISA
IC50 Value
To be determined
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods for assessing peptide-protein interactions and cross-reactivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the relative binding of Chloropeptin I and other peptides to HIV-1 gp120.
Materials:
High-binding 96-well microtiter plates
Recombinant HIV-1 gp120
Chloropeptin I, Chloropeptin II, Vancomycin
Biotinylated Chloropeptin I
Streptavidin-HRP (Horse Radish Peroxidase)
Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)
Wash Buffer (e.g., PBS with 0.05% Tween-20)
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
Assay Buffer (e.g., 1% BSA in Wash Buffer)
TMB Substrate Solution
Stop Solution (e.g., 2N H2SO4)
Procedure:
Coating: Coat the wells of a 96-well plate with 100 µL of HIV-1 gp120 (1-2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 2 hours at room temperature.
Washing: Repeat the wash step.
Competition: Prepare serial dilutions of Chloropeptin I (as a reference), Chloropeptin II, and Vancomycin in Assay Buffer. Add 50 µL of each dilution to the wells. Then, add 50 µL of a constant concentration of biotinylated Chloropeptin I to all wells. Incubate for 2 hours at room temperature.
Washing: Repeat the wash step.
Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP, diluted according to the manufacturer's instructions in Assay Buffer, to each well. Incubate for 1 hour at room temperature.
Washing: Wash the plate five times with Wash Buffer.
Detection: Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 15-30 minutes.
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
Measurement: Read the absorbance at 450 nm using a microplate reader. The degree of cross-reactivity can be calculated from the IC50 values.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Materials:
SPR instrument and sensor chips (e.g., CM5)
Amine coupling kit (EDC, NHS, ethanolamine)
Recombinant HIV-1 gp120
Chloropeptin I, Chloropeptin II, Vancomycin
Running Buffer (e.g., HBS-EP+)
Procedure:
Immobilization: Immobilize HIV-1 gp120 onto the sensor chip surface via amine coupling according to the manufacturer's protocol.
Analyte Preparation: Prepare a series of concentrations for each peptide (Chloropeptin I, Chloropeptin II, Vancomycin) in Running Buffer.
Binding Analysis: Inject the peptide solutions over the gp120-coated surface at a constant flow rate. Monitor the association and dissociation phases in real-time.
Regeneration: After each binding cycle, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound peptide.
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Western Blot with Peptide Competition
This method can qualitatively assess the specificity of an antibody raised against Chloropeptin I and its cross-reactivity with other peptides.
Materials:
HIV-1 gp120 protein
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
Primary antibody (polyclonal or monoclonal raised against Chloropeptin I)
HRP-conjugated secondary antibody
Chloropeptin I, Chloropeptin II, Vancomycin (as competitors)
ECL detection reagents
Procedure:
Electrophoresis and Transfer: Separate HIV-1 gp120 by SDS-PAGE and transfer the protein to a PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer.
Antibody Incubation with Competition:
Divide the membrane into strips.
Control: Incubate one strip with the primary antibody diluted in Blocking Buffer.
Competition: Pre-incubate the primary antibody with a molar excess of Chloropeptin I, Chloropeptin II, or Vancomycin for 1 hour at room temperature. Then, incubate separate membrane strips with these antibody-peptide mixtures.
Washing: Wash the membrane strips three times with TBST.
Secondary Antibody Incubation: Incubate all strips with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Repeat the wash step.
Detection: Apply ECL detection reagents and visualize the bands. A significant reduction in the band intensity in the presence of a competing peptide indicates cross-reactivity.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
A Comparative Guide to Target Validation Methods for Chloropeptin I's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of target validation methods for elucidating the mechanism of action of Chloropeptin I, a naturally occurring pe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of target validation methods for elucidating the mechanism of action of Chloropeptin I, a naturally occurring peptide antibiotic with potent anti-HIV-1 activity. The primary mechanism of Chloropeptin I involves the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical step in viral entry.[1][2][3] This guide will delve into various experimental approaches to validate this target, presenting quantitative data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate methods for their studies.
Introduction to Chloropeptin I and its Target
Chloropeptin I is a complex macrocyclic peptide isolated from Streptomyces species.[3] Its structural analogue, Complestatin, also exhibits similar anti-HIV properties.[1][4] The well-established target of these compounds is the disruption of the high-affinity binding between the viral surface protein gp120 and the CD4 receptor on T-helper cells, thereby preventing the initial attachment of the virus and subsequent membrane fusion.[1][2] Validating this target interaction is paramount for understanding the compound's therapeutic potential and for the development of novel antiviral agents.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of Chloropeptin I and its analogue Complestatin, providing key quantitative data for comparison.
A variety of methods can be employed to validate the interaction between Chloropeptin I and the gp120-CD4 complex. These can be broadly categorized into biochemical assays, cell-based assays, and label-free methods.
Biochemical Assays: Direct Measurement of Target Engagement
Enzyme-Linked Immunosorbent Assay (ELISA)-based gp120-CD4 Binding Assay: This is a direct and quantitative method to measure the inhibition of the gp120-CD4 interaction.
Experimental Protocol:
Coating: Coat 96-well microtiter plates with recombinant soluble CD4 (sCD4) at a concentration of 100 ng/mL in PBS overnight at 4°C.
Blocking: Wash the plates with PBS containing 0.05% Tween 20 (PBS-T) and block with PBS-T containing 1% BSA for 2 hours at room temperature.
Inhibitor Incubation: Pre-incubate recombinant gp120 (from a relevant HIV-1 strain, e.g., JRFL) at a concentration of 1 nM with varying concentrations of Chloropeptin I or control compounds for 1 hour at 37°C.
Binding Reaction: Add the gp120-inhibitor mixture to the sCD4-coated wells and incubate for 2 hours at room temperature.
Detection: Wash the plates with PBS-T. Add an anti-gp120 monoclonal antibody (e.g., 2G12) conjugated to horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.
Signal Development: After a final wash, add TMB substrate and incubate until a blue color develops. Stop the reaction with 2N H2SO4.
Data Analysis: Measure the absorbance at 450 nm. The percentage of inhibition is calculated relative to a no-inhibitor control, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Assays: Assessing Functional Outcomes in a Cellular Context
HIV-1 Envelope-Mediated Cell Fusion Assay: This assay measures the ability of Chloropeptin I to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.
Experimental Protocol:
Effector Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the HIV-1 envelope glycoprotein (e.g., from HIV-1 IIIB) and a reporter gene such as luciferase under the control of the T7 promoter.
Target Cell Preparation: Transfect another set of HEK293T cells with plasmids encoding CD4, a co-receptor (e.g., CXCR4), and the T7 RNA polymerase.
Co-culture and Inhibition: After 24-48 hours, detach and co-culture the effector and target cells in the presence of varying concentrations of Chloropeptin I or control compounds.
Luciferase Assay: After 6-8 hours of co-culture, lyse the cells and measure luciferase activity using a luminometer.
Data Analysis: Calculate the percentage of fusion inhibition relative to a no-inhibitor control and determine the IC50 value.
Label-Free Methods: Detecting Target Engagement without Modification
Cellular Thermal Shift Assay (CETSA): This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Experimental Protocol:
Cell Treatment: Treat intact cells (e.g., CD4+ T-cells) with Chloropeptin I or a vehicle control for a specified time.
Heating: Heat the cell suspensions in a PCR cycler at a range of temperatures to induce protein denaturation.
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
Protein Detection: Analyze the soluble fraction by Western blotting using an antibody specific for gp120 or CD4, or by mass spectrometry for a proteome-wide analysis.
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Chloropeptin I indicates target engagement and stabilization.
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Experimental Protocol:
Lysate Preparation: Prepare a cell lysate from cells expressing gp120 and CD4.
Compound Incubation: Incubate the cell lysate with Chloropeptin I or a vehicle control.
Protease Digestion: Treat the lysates with a protease (e.g., pronase or thermolysin) at various concentrations or for different durations.
Analysis: Stop the digestion and analyze the protein fragments by SDS-PAGE and Western blotting using antibodies against gp120 or CD4.
Data Analysis: A higher abundance of the full-length target protein in the presence of Chloropeptin I compared to the control indicates protection from degradation and therefore, binding.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, the experimental workflow of a gp120-CD4 binding ELISA, and the logical relationship between the different target validation methods.
Caption: HIV-1 entry pathway and the inhibitory action of Chloropeptin I.
Caption: Experimental workflow for a gp120-CD4 binding inhibition ELISA.
Caption: Logical relationship between different target validation methods.
Conclusion
The validation of Chloropeptin I's inhibitory action on the gp120-CD4 interaction is a multi-faceted process that can be approached through a combination of biochemical, cell-based, and label-free methods. While biochemical assays provide direct evidence of target binding and are well-suited for determining inhibitory constants, cell-based assays offer a more physiologically relevant context to assess the functional consequences of this inhibition. Label-free methods like CETSA and DARTS provide powerful, unbiased approaches to confirm target engagement within the complex milieu of the cell. By employing a strategic combination of these methodologies, researchers can robustly validate the mechanism of action of Chloropeptin I and other novel anti-HIV compounds, paving the way for the development of new and effective therapeutics.
Unlocking Antiviral Activity: A Comparative Guide to the Biological Activity of Synthetic Chloropeptin I Analogs
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of complex natural products is paramount in the quest for novel therapeutics. This guide provides a comp...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of complex natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the biological activity of synthetic analogs of Chloropeptin I, a potent anti-HIV agent. We delve into the available experimental data, detail the methodologies for key biological assays, and visualize the intricate relationships between structure and function.
Chloropeptin I, a complex cyclic peptide, has garnered significant interest for its ability to inhibit HIV-1 entry. However, its structural complexity presents challenges for synthesis and optimization. To overcome these hurdles, researchers have explored the biological activity of various synthetic and semi-synthetic analogs, including fragments of the natural product, to identify the key structural motifs responsible for its antiviral effects.
Comparative Biological Activity of Chloropeptin I and its Analogs
The primary biological activity reported for Chloropeptin I and its analogs is the inhibition of HIV-1 integrase, a crucial enzyme for viral replication. While comprehensive data on a wide range of synthetic analogs remains limited in publicly available literature, a key study on the acid-hydrolysis fragments of Chloropeptin I provides valuable insights into its structure-activity relationship (SAR).
Table 1: Anti-HIV-1 Integrase Activity of Chloropeptin I and its Derivatives
Compound
Description
3'-Processing IC50 (µM)
Strand Transfer IC50 (µM)
Chloropeptin I
Natural Product
>50
0.8
Isocomplestatin
Natural Isomer of Complestatin
0.2
4.0
Complestatin A
Natural Analog
0.3
0.3
Complestatin B
Natural Analog
0.3
0.3
Acid Hydrolysis Fragments
Mixture of degradation products
-
~1
Data sourced from Singh et al., J. Nat. Prod. 2001, 64, 7, 874–882.[1]
Notably, the mixture of acid-hydrolyzed fragments of Chloropeptin I retained significant inhibitory activity against the strand transfer step of HIV-1 integrase, with an IC50 value of approximately 1 µM. This finding is crucial as it suggests that the entire complex macrocyclic structure of Chloropeptin I may not be an absolute requirement for its anti-integrase activity. This opens the door for the design and synthesis of smaller, more accessible analogs that retain the key pharmacophoric elements.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are the methodologies for the key assays used to evaluate the anti-HIV activity of Chloropeptin I and its analogs.
HIV-1 Integrase Strand Transfer Assay
This assay is fundamental to determining the inhibitory potential of compounds against the key catalytic step of HIV integration.
Experimental Workflow:
Figure 1: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Methodology:
Enzyme and Substrates: Purified, recombinant HIV-1 integrase is used. The viral DNA (vDNA) substrate is a synthetic oligonucleotide corresponding to the U5 end of the HIV-1 long terminal repeat (LTR), which is biotinylated at the 5' end. The target DNA (tDNA) is a random sequence oligonucleotide labeled with digoxigenin.
Reaction Conditions: The assay is typically performed in a buffer containing MnCl2 or MgCl2, DTT, and a suitable salt at a physiological pH.
Incubation: The integrase enzyme is pre-incubated with the vDNA substrate and varying concentrations of the test compound (Chloropeptin I analog) to allow for binding.
Strand Transfer: The strand transfer reaction is initiated by the addition of the tDNA.
Detection: The reaction products are captured on a streptavidin-coated microplate via the biotin tag on the vDNA. The incorporated digoxigenin-labeled tDNA is then detected using an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a chemiluminescent or colorimetric signal upon the addition of a substrate.
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the strand transfer activity by 50%, is calculated from the dose-response curve.
Structure-Activity Relationship and Future Directions
The available data, though limited, points towards a promising avenue for the development of simplified Chloropeptin I analogs as anti-HIV agents. The key takeaway is the retained activity of the hydrolyzed fragments, suggesting that the core pharmacophore responsible for HIV-1 integrase inhibition may reside within a smaller, more synthetically tractable portion of the molecule.
Logical Relationship of Chloropeptin I Analogs and Activity:
Figure 2: Relationship between Chloropeptin I, its fragments, and future analogs.
Future research should focus on the following areas:
Isolation and aStructural Elucidation of Active Fragments: Precisely identifying the structures of the active hydrolysis products of Chloropeptin I is a critical next step.
Total Synthesis of Fragments and Analogs: The synthesis of these identified fragments and a systematic library of related analogs will be necessary to perform detailed SAR studies.
Broad-Spectrum Biological Screening: While the primary focus has been on anti-HIV activity, synthetic analogs should be screened against a broader panel of targets, including various bacterial strains and cancer cell lines, to explore their full therapeutic potential.
Computational Modeling: Molecular docking and other computational studies can aid in understanding the binding modes of these analogs to their targets and guide the design of more potent inhibitors.
Validating the Inhibitory Effect of Chloropeptin I on gp120-CD4 Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host T cells is the critical first step in viral entry, making it a pr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The interaction between the HIV-1 envelope glycoprotein gp120 and the CD4 receptor on host T cells is the critical first step in viral entry, making it a prime target for antiretroviral drug development. Chloropeptin I, a peptide antibiotic, has been identified as an inhibitor of this interaction.[1] This guide provides a comparative analysis of Chloropeptin I's inhibitory effect, supported by experimental data and detailed methodologies, to aid researchers in evaluating its potential as an anti-HIV agent.
Performance Comparison of gp120-CD4 Interaction Inhibitors
The following table summarizes the inhibitory potency of Chloropeptin I and other notable small molecule and peptide inhibitors of the gp120-CD4 interaction, presented as their half-maximal inhibitory concentrations (IC50).
Accurate validation of gp120-CD4 inhibition requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of inhibitors like Chloropeptin I.
Coating: Coat the wells of a 96-well plate with sCD4 at a concentration of 1-2 µg/mL in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer to remove unbound sCD4.
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
Washing: Wash the plate three times with wash buffer.
Inhibitor and gp120 Incubation: Add serial dilutions of the inhibitor compound to the wells, followed by a constant concentration of biotinylated gp120. Incubate for 1-2 hours at 37°C.
Washing: Wash the plate five times with wash buffer.
Detection: Add an anti-gp120 antibody to the wells and incubate for 1 hour at 37°C.
Washing: Wash the plate three times with wash buffer.
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
Washing: Wash the plate five times with wash buffer.
Substrate Development: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
Stopping the Reaction: Stop the reaction by adding the stop solution.
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between gp120 and CD4, and how this is affected by an inhibitor.
Ligand Immobilization: Immobilize sCD4 onto the sensor chip surface using standard amine coupling chemistry.
Analyte Binding: Inject a solution of gp120 over the sCD4-coated surface at various concentrations to establish a baseline binding interaction.
Inhibition Assay: Pre-incubate gp120 with varying concentrations of the inhibitor before injecting the mixture over the sCD4 surface.
Regeneration: After each binding cycle, regenerate the sensor surface using the regeneration solution to remove bound gp120 and inhibitor.
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants. The effect of the inhibitor is quantified by the change in these kinetic parameters.
Cell-Based HIV-1 Fusion Assay
This assay measures the ability of an inhibitor to prevent the fusion of cells expressing HIV-1 Env with cells expressing CD4 and co-receptors.
Materials:
Effector cell line expressing HIV-1 gp120/gp41 (e.g., CHO-Env)
Target cell line expressing CD4, CCR5, or CXCR4 and a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR (e.g., TZM-bl)
Inhibitor compound
Cell culture medium
Reporter gene assay reagents
Procedure:
Cell Seeding: Seed the target cells in a 96-well plate and allow them to adhere overnight.
Inhibitor Treatment: Add serial dilutions of the inhibitor compound to the target cells.
Co-culture: Add the effector cells to the wells containing the target cells and inhibitor.
Incubation: Incubate the co-culture for 6-8 hours to allow for cell fusion.
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of cell fusion for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To better understand the biological context of gp120-CD4 inhibition, the following diagrams illustrate the HIV-1 entry pathway and a typical experimental workflow for inhibitor validation.
Caption: HIV-1 entry mechanism and the inhibitory action of Chloropeptin I.
Caption: Experimental workflow for validating gp120-CD4 inhibition.
Comparative study of Chloropeptin I's efficacy against different HIV strains
For Immediate Release This guide provides a comparative analysis of Chloropeptin I, a novel antiretroviral compound, and its efficacy against Human Immunodeficiency Virus (HIV). The information is intended for researcher...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative analysis of Chloropeptin I, a novel antiretroviral compound, and its efficacy against Human Immunodeficiency Virus (HIV). The information is intended for researchers, scientists, and drug development professionals interested in the potential of Chloropeptin I as an anti-HIV agent.
Chloropeptin I, a peptide antibiotic isolated from Streptomyces sp., has demonstrated potent anti-HIV activity by inhibiting the initial stages of viral entry into host cells.[1][2] Its primary mechanism of action is the disruption of the binding between the HIV envelope glycoprotein gp120 and the CD4 receptor on T-lymphocytes, a critical step for viral fusion and infection.[1][3]
Efficacy Against HIV-1
Chloropeptin I exhibits selective activity against HIV-1. Studies have shown that it inhibits the gp120-CD4 binding with a half-maximal inhibitory concentration (IC50) of 2.0 μM.[3] A structurally related compound, Chloropeptin II (also known as complestatin), demonstrates a similar mechanism of action with an IC50 of 3.3 μM for the inhibition of gp120-CD4 binding.
While the primary anti-HIV activity of Chloropeptin I is attributed to entry inhibition, some research also suggests that Chloropeptin I and its related compounds possess inhibitory activity against HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[4]
Table 1: In Vitro Efficacy of Chloropeptin I and II against HIV-1
Comparative Efficacy Against Different HIV Strains
Currently, there is a lack of publicly available data from direct comparative studies evaluating the efficacy of Chloropeptin I against a broad panel of different HIV strains, including HIV-2 and various drug-resistant HIV-1 isolates. The majority of existing research has focused on its activity against laboratory-adapted strains of HIV-1. Therefore, a comprehensive understanding of its spectrum of activity across different viral subtypes and resistant variants remains an area for future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the anti-HIV efficacy of compounds like Chloropeptin I.
gp120-CD4 Binding Inhibition Assay
This assay quantifies the ability of a compound to inhibit the interaction between the HIV envelope protein gp120 and the CD4 receptor.
Materials: Recombinant soluble CD4 (sCD4), recombinant gp120, anti-gp120 antibody, secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), and a suitable substrate for the enzyme.
Protocol:
Coat microtiter plate wells with sCD4 and incubate to allow for binding.
Wash the wells to remove unbound sCD4.
Pre-incubate gp120 with varying concentrations of Chloropeptin I.
Add the gp120-Chloropeptin I mixture to the sCD4-coated wells and incubate.
Wash the wells to remove unbound gp120.
Add an anti-gp120 antibody, followed by an enzyme-linked secondary antibody.
Add the substrate and measure the resulting signal (e.g., colorimetric or chemiluminescent) using a plate reader.
The IC50 value is calculated as the concentration of Chloropeptin I that inhibits 50% of the gp120-CD4 binding.
HIV-1 p24 Antigen Capture Assay
This assay measures the level of the HIV-1 p24 capsid protein, a marker of viral replication.
Materials: HIV-1 infected cell line (e.g., MT-4 cells), uninfected cells, Chloropeptin I, and a commercial p24 antigen ELISA kit.
Protocol:
Culture HIV-1 infected cells in the presence of varying concentrations of Chloropeptin I.
After a set incubation period (e.g., 3-5 days), collect the cell culture supernatant.
Perform a p24 antigen capture ELISA on the supernatant according to the manufacturer's instructions.
The amount of p24 antigen is quantified by measuring the absorbance or luminescence.
The IC50 value is determined as the concentration of Chloropeptin I that reduces p24 production by 50% compared to untreated infected cells.
Syncytium Formation Assay
This assay assesses the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.
Materials: HIV-1 infected cell line (e.g., H9/IIIB) and a CD4+ target cell line (e.g., MT-2 cells).
Protocol:
Co-culture the infected and uninfected target cells in the presence of different concentrations of Chloropeptin I.
Incubate the co-culture for a period that allows for syncytia formation (e.g., 24-48 hours).
Examine the cultures under a microscope and count the number of syncytia in treated and untreated wells.
The IC50 value is the concentration of Chloropeptin I that inhibits syncytium formation by 50%.
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in the evaluation of Chloropeptin I, the following diagrams are provided.
Caption: Mechanism of HIV-1 entry and inhibition by Chloropeptin I.
Caption: Workflow for the HIV-1 p24 Antigen Capture Assay.
Conclusion
Chloropeptin I is a promising anti-HIV-1 agent that functions by inhibiting the crucial interaction between gp120 and the CD4 receptor. While its efficacy against HIV-1 is established, further research is imperative to determine its activity against other HIV strains, including HIV-2 and drug-resistant variants. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be essential for fully elucidating the therapeutic potential of Chloropeptin I.
In Vitro Validation of Chloropeptin I's Synergistic Effects with Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data on the synergistic effects of Chloropeptin I with other antiretroviral drugs is not currently available in published li...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of Chloropeptin I with other antiretroviral drugs is not currently available in published literature. This guide provides a comparative analysis based on in vitro studies of compounds with similar mechanisms of action to Chloropeptin I, namely gp120 inhibitors and integrase inhibitors, in combination with established antiretroviral agents. The experimental protocols and data presented herein are intended to serve as a reference for designing and evaluating in vitro synergy studies for Chloropeptin I.
Introduction to Chloropeptin I and Antiretroviral Synergy
Chloropeptin I is a novel natural product with a dual mechanism of action against the Human Immunodeficiency Virus (HIV). It has been shown to inhibit the binding of the viral envelope protein gp120 to the host cell's CD4 receptor, a critical first step in viral entry. Additionally, Chloropeptin I exhibits inhibitory activity against HIV-1 integrase, an enzyme essential for the integration of the viral genome into the host cell's DNA. This dual-action profile makes Chloropeptin I a compelling candidate for combination antiretroviral therapy.
The rationale for combining antiviral agents is to achieve synergistic effects, where the combined efficacy is greater than the sum of the individual drug effects. Synergy can lead to lower required drug dosages, reduced cytotoxicity, a higher barrier to the development of drug resistance, and ultimately, more potent and durable viral suppression. This guide explores the potential synergistic interactions of Chloropeptin I with existing classes of antiretroviral drugs through the lens of analogous compounds.
Comparative Analysis of Synergistic Effects
To provide a framework for evaluating Chloropeptin I, this section summarizes quantitative data from in vitro synergy studies of other gp120 and integrase inhibitors with various classes of antiretroviral drugs. The primary metric for quantifying synergy is the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Synergistic Potential of gp120 Inhibitors with Antiretrovirals
The following table presents Combination Index (CI) values from in vitro studies of the gp120 inhibitor Griffithsin in combination with various antiretroviral drugs. These studies provide a proxy for the potential synergistic interactions of Chloropeptin I's gp120 inhibitory function.
Synergistic Potential of Integrase Inhibitors with Antiretrovirals
This table summarizes the synergistic effects of the integrase inhibitors Elvitegravir (EVG) and Raltegravir (RAL) when combined with other antiretroviral agents. This data serves as a reference for the potential synergies related to Chloropeptin I's integrase inhibitory activity.
Experimental Protocols for In Vitro Synergy Studies
The following is a detailed methodology for conducting in vitro synergy studies to validate the effects of Chloropeptin I in combination with other antiretroviral drugs. This protocol is based on established methods used in HIV drug synergy research.[2][4]
Cell Lines and Viruses
Cell Line: TZM-bl cells, which are a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and contain a Tat-responsive luciferase reporter gene, are commonly used.
Virus: HIV-1 pseudoviruses expressing the envelope of various strains (e.g., clade A, B, C) are utilized to assess antiviral activity.
Antiviral Assay
Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
Drug Preparation: Stock solutions of Chloropeptin I and the combination antiretroviral drugs are prepared in dimethyl sulfoxide (DMSO). Serial dilutions of each drug are then made in cell culture medium.
Checkerboard Assay Setup: A checkerboard titration pattern is used to test a range of concentrations of Chloropeptin I and the partner drug, both alone and in combination.
Drug Addition and Infection: The diluted drugs are added to the cells, followed by the addition of the HIV-1 pseudovirus.
Incubation: The plates are incubated for 48 hours at 37°C.
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity corresponds to the inhibition of viral replication.
Cytotoxicity Assay
A concurrent cytotoxicity assay (e.g., using MTT or CellTiter-Glo) is performed to ensure that the observed antiviral activity is not due to cell death.
Data Analysis
IC50 Calculation: The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated from the dose-response curves.
Combination Index (CI) Calculation: The Chou-Talalay method is used to calculate the CI. The formula for the combination of two drugs is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that inhibit x% of viral replication, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also inhibit x% of replication.[5]
Isobologram Analysis: Isobolograms are constructed by plotting the concentrations of the two drugs that produce a specific level of inhibition (e.g., 50%). Data points falling below the line of additivity indicate synergy.[6][7]
Visualizing Pathways and Workflows
Signaling Pathways and Drug Targets
The following diagram illustrates the HIV-1 replication cycle and the targets of different classes of antiretroviral drugs, including the dual targets of Chloropeptin I.
Caption: HIV-1 replication cycle and targets of antiretroviral drugs.
Experimental Workflow
The following diagram outlines the workflow for an in vitro synergy study.
Caption: Experimental workflow for in vitro HIV drug synergy analysis.
Interpretation of Synergy Data
The relationship between Combination Index (CI) values and the interpretation of the drug interaction is depicted below.
Caption: Interpretation of Combination Index (CI) values.
Conclusion and Future Directions
While direct experimental validation is pending, the analysis of compounds with similar mechanisms of action strongly suggests that Chloropeptin I has the potential to exhibit synergistic effects when combined with various classes of antiretroviral drugs. Its dual-action as both a gp120 and an integrase inhibitor provides a strong rationale for its development as part of combination therapy.
The experimental protocols and data analysis methods outlined in this guide provide a robust framework for the in vitro validation of these synergistic effects. Future studies should focus on conducting comprehensive checkerboard analyses of Chloropeptin I with a wide range of approved antiretroviral drugs. The resulting data will be crucial for guiding the preclinical and clinical development of Chloropeptin I as a novel and potent component of future HIV treatment regimens.
Assessing the Specificity of Chloropeptin I's Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Chloropeptin I and its closely related analogue, Complestatin (Chloropeptin II), are complex cyclic peptides with known anti-HIV activity. Thei...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropeptin I and its closely related analogue, Complestatin (Chloropeptin II), are complex cyclic peptides with known anti-HIV activity. Their primary mechanism of action is the inhibition of the interaction between the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor, a critical step in viral entry. However, emerging evidence suggests that these molecules may possess a broader range of biological activities. This guide provides a comparative assessment of the inhibitory specificity of Chloropeptin I, presenting available quantitative data and detailed experimental protocols to aid researchers and drug development professionals in evaluating its potential as a therapeutic lead.
Multi-target Inhibitory Profile of Chloropeptins
The primary inhibitory activity of Chloropeptin I is against the HIV-1 gp120-CD4 interaction. However, studies on Chloropeptin I and Complestatin have revealed inhibitory effects against other distinct biological targets, indicating a degree of promiscuity.
Data Presentation: Inhibitory Activity of Chloropeptin I and Comparators
Here is a summary of the inhibitory activity of Chloropeptin I and its analogues against various biological targets. For comparison, the inhibitory activities of other known inhibitors for each target are also provided.
While Chloropeptin I and its analogues show activity against multiple, unrelated targets, they also exhibit a notable degree of specificity within certain target classes. For instance, Complestatin was found to have no inhibitory effect on the serine proteases trypsin and α-chymotrypsin at concentrations up to 200 µg/mL[4]. This suggests that the chloropeptin scaffold does not act as a general, non-specific protease inhibitor. However, data on its activity against other proteases, such as human neutrophil elastase, is currently unavailable. The inhibitory activity against S. aureus FabI also appears to be specific, as it did not affect other macromolecular biosynthesis pathways in the bacteria[6].
Conclusion
The available data indicates that Chloropeptin I and its analogues are not entirely specific for the HIV-1 gp120-CD4 interaction. They exhibit inhibitory activity in the low micromolar range against the alternative complement pathway and bacterial FabI. This polypharmacology could be a double-edged sword. On one hand, it might lead to off-target effects in a therapeutic setting. On the other hand, these additional activities could be beneficial, for example, by providing antibacterial or anti-inflammatory effects. The lack of inhibition against trypsin and α-chymotrypsin is a positive indicator of some level of specificity. However, a more comprehensive profiling against a wider panel of proteases and other potential off-targets is necessary to fully assess the therapeutic potential of the chloropeptin scaffold. Further structure-activity relationship (SAR) studies could also help in designing analogues with improved specificity for the desired target.
Experimental Protocols
Here are detailed methodologies for the key experiments cited in this guide.
Coat the wells of a 96-well plate with sCD4 (e.g., 100 ng/well in PBS) and incubate.
Wash the wells with PBS-T and block with a blocking buffer (e.g., PBS-T with 1% BSA).
Prepare serial dilutions of the test compound.
In a separate plate, pre-incubate a constant concentration of gp120 with the various concentrations of the test compound.
Add the gp120-compound mixtures to the sCD4-coated wells and incubate.
Wash the wells extensively with PBS-T.
Add a primary antibody that recognizes gp120 (e.g., 2G12) and incubate.
Wash the wells and add an HRP-conjugated secondary antibody.
Wash the wells and add TMB substrate.
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined from the dose-response curve.
2. HIV-1 Induced Syncytium Formation Assay
This assay measures the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of large, multinucleated cells called syncytia.
Materials:
An HIV-1 infected cell line that expresses gp120 on its surface (e.g., chronically infected H9 cells).
A CD4+ cell line that is susceptible to fusion (e.g., SupT1 cells).
Cell culture medium.
96-well cell culture plates.
Test compounds.
Microscope.
Protocol:
Seed the CD4+ target cells into the wells of a 96-well plate.
Add serial dilutions of the test compound to the wells.
Add the HIV-1 infected cells to the wells.
Co-culture the cells for a specific period (e.g., 24-48 hours) at 37°C.
Visually inspect the wells under a microscope and count the number of syncytia (large cells with multiple nuclei).
The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.
3. Alternative Complement Pathway (AH50) Hemolytic Assay
This assay measures the functional activity of the alternative complement pathway by quantifying its ability to lyse rabbit red blood cells.
Materials:
Rabbit red blood cells (rRBCs).
Gelatin Veronal Buffer with Mg²⁺ and EGTA (GVB-Mg-EGTA).
Normal human serum (as a source of complement).
Test compounds.
96-well V-bottom plates.
Spectrophotometer.
Protocol:
Wash rabbit red blood cells with GVB-Mg-EGTA.
Prepare serial dilutions of the test compound in GVB-Mg-EGTA.
In a 96-well plate, mix the diluted test compound with a standardized dilution of normal human serum.
Add the washed rabbit red blood cells to the wells.
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes) to allow for complement-mediated lysis.
Centrifuge the plate to pellet the intact cells.
Transfer the supernatant to a new flat-bottom plate and measure the absorbance of the released hemoglobin at 412 nm.
Controls for 0% lysis (buffer only) and 100% lysis (water) are included.
The percentage of hemolysis is calculated, and the IC50 value is determined.
This assay measures the inhibition of the FabI enzyme, which is involved in bacterial fatty acid synthesis, by monitoring the oxidation of its cofactor, NADPH.
Materials:
Purified recombinant S. aureus FabI enzyme.
Crotonyl-CoA (substrate).
NADPH (cofactor).
Assay buffer (e.g., Tris-HCl with DTT).
96-well UV-transparent plates.
Spectrophotometer capable of reading absorbance at 340 nm.
Test compounds.
Protocol:
In a 96-well plate, add the assay buffer, FabI enzyme, and NADPH.
Add serial dilutions of the test compound and incubate for a short period.
Initiate the reaction by adding the substrate, crotonyl-CoA.
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
The percentage of inhibition is calculated relative to a control with no inhibitor, and the IC50 value is determined.
Mandatory Visualizations
Below are diagrams illustrating the key biological pathways and experimental workflows discussed in this guide.
Caption: HIV-1 entry pathway and the inhibitory action of Chloropeptin I.
Caption: Workflow for gp120-CD4 binding inhibition ELISA.
Caption: Alternative complement pathway and inhibition by Complestatin.
Caption: Workflow for the AH50 hemolytic assay.
Caption: Bacterial FASII pathway and the site of inhibition by Chloropeptin I.
Caption: Workflow for the S. aureus FabI inhibition assay.
Prudent Disposal of Chloropeptin I: A Guide for Laboratory Professionals
For Immediate Release Researchers and drug development professionals handling Chloropeptin I now have access to essential safety and disposal guidance. This document outlines the best practices for the proper disposal of...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
Researchers and drug development professionals handling Chloropeptin I now have access to essential safety and disposal guidance. This document outlines the best practices for the proper disposal of Chloropeptin I, a chlorinated cyclic peptide antibiotic, ensuring the safety of laboratory personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) for Chloropeptin I, these procedures have been synthesized from information on the closely related compound, Complestatin (Chloropeptin II), and general guidelines for the disposal of organochlorine compounds and antibiotic waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.
I. Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling Chloropeptin I. This includes, but is not limited to:
Eye Protection: Chemical safety goggles or a face shield.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A lab coat or other protective clothing.
Respiratory Protection: A properly fitted respirator may be necessary for handling powders or creating aerosols.
II. Quantitative Data Summary
The following table summarizes the known physical and chemical properties of Chloropeptin I.
Property
Value
Source
Molecular Formula
C₆₁H₄₅Cl₆N₇O₁₅
PubChem
Molecular Weight
1328.8 g/mol
PubChem
III. Disposal Procedures
The recommended disposal route for Chloropeptin I is through a licensed hazardous waste disposal company. Given its nature as a chlorinated organic compound, incineration at a high temperature in an approved incinerator is the preferred method of destruction. This ensures the complete breakdown of the molecule and prevents the release of harmful substances into the environment.
Step-by-Step Disposal Protocol:
Segregation: Do not mix Chloropeptin I waste with other chemical waste streams unless explicitly permitted by your institution's EHS department. It should be collected in a dedicated, properly labeled, and sealed waste container.
Waste Container Labeling: The waste container must be clearly labeled with the following information:
"Hazardous Waste"
"Chloropeptin I"
Chemical Formula: C₆₁H₄₅Cl₆N₇O₁₅
The primary hazards (e.g., "Organochloride," "Antibiotic," "Potential Irritant").
Accumulation Start Date.
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by a licensed waste disposal contractor.
Decontamination of Labware: All labware and surfaces contaminated with Chloropeptin I should be thoroughly decontaminated. A recommended procedure is to rinse the contaminated items with a suitable organic solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Following the solvent rinse, wash the labware with soap and water.
Spill Management: In the event of a spill, evacuate the area and prevent the spread of the material. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the absorbed material into a sealed container and dispose of it as hazardous waste.
IV. Environmental Considerations
The improper disposal of antibiotics like Chloropeptin I poses a significant threat to the environment. Release into the environment can contribute to the development of antibiotic-resistant bacteria and have ecotoxicological effects. Landfilling is not a recommended disposal method for organochlorine compounds due to their potential to leach into the soil and groundwater.
V. Experimental Protocols
As no specific experimental protocols for the neutralization or deactivation of Chloropeptin I are available, chemical treatment is not recommended as a primary disposal method. The most reliable method of disposal remains high-temperature incineration.
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Chloropeptin I.
A flowchart illustrating the proper disposal workflow for Chloropeptin I.
By adhering to these guidelines, laboratories can ensure the safe and environmentally responsible disposal of Chloropeptin I, fostering a culture of safety and sustainability in research and development.